9-pyrrol-1-yl-3H-purine-6-thione
Description
Significance of Purine (B94841) and Thiopurine Scaffolds in Chemical Biology Research
The purine scaffold is a privileged structure in medicinal chemistry, serving as a template for the design of a vast array of therapeutic agents. researchgate.netrsc.org Due to their structural resemblance to naturally occurring purines, synthetic analogs can act as antimetabolites, interfering with the synthesis of nucleic acids or inhibiting key enzymes involved in cellular processes. mdpi.com This has led to the development of purine-based drugs with applications in treating cancer, viral infections, and autoimmune diseases. nih.gov
Thiopurines, a class of purine analogs where a sulfur atom replaces an oxygen atom, are of particular importance. mdpi.com The introduction of the thiocarbonyl group alters the electronic properties of the purine ring, often leading to enhanced biological activity. mdpi.com Thiopurines like 6-mercaptopurine (B1684380) and its prodrug azathioprine (B366305) are well-established immunosuppressants and anticancer agents. thieme.de The ability of the thiocarbonyl group to shift the absorption spectrum of thiopurines to longer wavelengths also opens up possibilities for their use in photodynamic therapy. mdpi.com
Contextualization of 9-pyrrol-1-yl-3H-purine-6-thione within Purine Analog Research
This compound represents a specific modification of the purine scaffold, where a pyrrole (B145914) ring is attached at the 9-position and a thione group is present at the 6-position. Research into 9-substituted purine analogs is a vibrant area of investigation. The substituent at the 9-position can significantly influence the compound's biological activity and target specificity. For instance, the synthesis of various 9-(substituted amino)-6-(methylthio)-9H-purines has been explored to investigate their potential as anticancer agents. nih.gov One study detailed the synthesis of 6-(pyrrol-1-yl)purine from the reaction of adenine (B156593) with 2,5-dimethoxytetrahydrofuran (B146720). researchgate.net This highlights the chemical strategies employed to introduce the pyrrole moiety onto the purine core. While direct research on the biological activities of this compound is not extensively documented in the provided search results, its structure places it within the class of 9-substituted purine-6-thione derivatives, which are actively being investigated for their therapeutic potential.
Overview of Current Research Trends on Purine-Thione Derivatives
Current research on purine-thione derivatives is multifaceted, focusing on the synthesis of novel analogs with improved efficacy and reduced side effects. A significant trend involves the synthesis and biological evaluation of 6-substituted purines and their 9-β-D-ribofuranosyl analogs. nih.gov These studies often explore the impact of different substituents at the 6-position on the compound's interaction with biological targets like DNA and RNA. nih.gov
Another area of active research is the development of multi-targeted agents. For example, novel purine and pyrimidine (B1678525) derivatives are being designed to interact with various receptor sites in the immune system, aiming to control inflammation and combat viral infections and cancers. nih.gov The synthesis of 6,8,9-trisubstituted purine analogs is also a promising avenue, with some compounds showing notable cytotoxic activity against human cancer cell lines. nih.gov Furthermore, the exploration of purine derivatives as inhibitors of enzymes like xanthine (B1682287) oxidase continues to be a relevant field of study. mdpi.com The overarching goal of these research efforts is to expand the chemical space of purine-thione derivatives and identify new lead compounds for drug development. rsc.orgresearchgate.net
Structure
3D Structure
Properties
CAS No. |
37154-83-9 |
|---|---|
Molecular Formula |
C9H7N5S |
Molecular Weight |
217.25 g/mol |
IUPAC Name |
9-pyrrol-1-yl-3H-purine-6-thione |
InChI |
InChI=1S/C9H7N5S/c15-9-7-8(10-5-11-9)14(6-12-7)13-3-1-2-4-13/h1-6H,(H,10,11,15) |
InChI Key |
OFAFUUDNMXPKBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)N2C=NC3=C2NC=NC3=S |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 9 Pyrrol 1 Yl 3h Purine 6 Thione and Its Analogs
Precursor Synthesis and Rational Design of Starting Materials
The foundation of synthesizing complex molecules like 9-pyrrol-1-yl-3H-purine-6-thione lies in the rational design and synthesis of appropriate precursors. The de novo synthesis of purine (B94841) nucleotides, for instance, begins with simple molecules such as carbon dioxide, amino acids, and tetrahydrofolate, utilizing 5-phosphoribosyl-1-pyrophosphate (PRPP) as a key starting material. nih.gov This pathway involves a dozen steps, many of which require the energy currency of the cell, ATP or GTP. nih.gov
For the construction of more complex, substituted purine analogs, the synthesis often starts from commercially available and highly functionalized building blocks. nih.govbeilstein-journals.org For example, the synthesis of 6,8,9-trisubstituted purine derivatives has been initiated from 4,6-dichloro-5-nitropyrimidine. nih.gov The selection of starting materials is guided by the desired final structure, considering factors like the desired substitution pattern on the purine ring and the nature of the group at the N9-position.
The rational design of these precursors is often informed by the desired biological activity. For instance, inhibitors of purine nucleotide biosynthesis can be designed as analogs of pathway intermediates. prolekare.cz This approach has proven effective in developing drugs for cancer and inflammatory diseases. prolekare.cz
Synthetic Routes to the this compound Core Structure
The construction of the this compound core involves several key synthetic transformations, including the formation of the purine scaffold, introduction of the thione group, and the attachment of the pyrrole (B145914) moiety.
The purine ring system, a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, can be constructed through various ring-closure or cyclization reactions. rsc.orgacs.orgmicrobenotes.com De novo purine synthesis in biological systems involves the stepwise assembly of the purine ring on a ribose-5-phosphate (B1218738) scaffold. microbenotes.com This intricate process requires ten enzymatic activities to convert PRPP to inosine (B1671953) monophosphate (IMP). prolekare.cz
In laboratory synthesis, a common strategy involves the construction of the purine ring from appropriately substituted pyrimidine or imidazole precursors. rsc.org For example, a new purine ring closure method has been developed for the synthesis of 2-substituted derivatives of adenosine (B11128) cyclic 3',5'-phosphate. nih.gov The choice of the specific ring-closure strategy depends on the desired substitution pattern and the availability of starting materials. The ease of cyclization can be influenced by factors such as ring strain, with five-membered rings often forming more readily than six- or seven-membered rings. rsc.org
The introduction of a thione group at the C6-position of the purine ring is a key step in the synthesis of this compound. This transformation is often achieved by treating a 6-chloropurine (B14466) derivative with a sulfur source, such as sodium hydrosulfide (B80085) or thiourea. The resulting 6-mercaptopurine (B1684380) can exist in tautomeric equilibrium with the 6-thione form. mdpi.com
The thione group can also be introduced at other positions of the purine ring. For example, 2H-purine-2-thione derivatives have been synthesized and studied. ontosight.ai The presence of the thiocarbonyl group shifts the absorption spectrum of the purine analog to longer wavelengths compared to naturally occurring nucleosides. mdpi.com
The thione group itself can be further functionalized. For instance, it can be alkylated to form a 6-(methylthio)purine derivative. nih.gov This methylthio group can then be displaced by various nucleophiles to introduce a wide range of substituents at the C6-position.
The final key step in the synthesis of the core structure is the introduction of the pyrrole moiety at the N9-position of the purine ring. One established method involves the reaction of a purine, such as adenine (B156593), with 2,5-dimethoxytetrahydrofuran (B146720) in a dilute acetic acid solution. researchgate.net This reaction leads to the formation of the 6-(pyrrol-1-yl)purine. researchgate.net
Alternatively, the pyrrole ring can be constructed on a pre-existing 9-aminopurine derivative. For example, condensation of 9-amino-6-(methylthio)-9H-purine with a suitable carbonyl compound, followed by reduction of the resulting azomethine linkage, can yield a 9-(pyrrol-1-ylmethyl)purine derivative. nih.gov Cyclization of a 9-(4-hydroxybutylamino)purine derivative with a sulfonyl chloride can also lead to the formation of a 9-pyrrolidin-1-ylpurine. nih.gov
Systematic Strategies for Chemical Modification and Analog Synthesis
The development of a diverse library of analogs of this compound is crucial for structure-activity relationship studies and the optimization of biological activity. This is achieved through systematic chemical modifications of the core structure.
The purine ring system offers multiple positions for the introduction of various substituents, allowing for a wide range of chemical modifications. mdpi.comnih.gov
C6-Position: The 6-thione group can be converted to a 6-(methylthio) group, which can then be displaced by a variety of nucleophiles, including amines, to introduce diverse substituents. nih.gov For example, reaction with different piperazine (B1678402) derivatives can lead to a series of 6-(piperazin-1-yl)purine analogs. nih.gov
C2 and C8-Positions: The C2 and C8 positions of the purine ring are also amenable to functionalization. Regioselective functionalization can be achieved using organometallic intermediates. For instance, starting from a 6-chloro-2-trimethylsilyl-purine derivative, successive functionalization at positions 8, 6, and 2 can be achieved using zinc and magnesium intermediates. acs.org
N9-Position: As previously discussed, the N9-position can be modified by introducing various substituents, including different glycosyl groups or substituted amino groups. nih.govresearchgate.net
These systematic modifications allow for the exploration of the chemical space around the this compound scaffold, leading to the identification of analogs with improved properties.
Derivatization of the Pyrrole Moiety
The pyrrole ring attached at the N9 position of the purine core is amenable to various electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. These modifications can significantly impact the biological activity and physicochemical properties of the parent molecule.
Electrophilic Substitution Reactions:
The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The most common electrophilic substitution reactions for pyrroles are Friedel-Crafts acylation and the Vilsmeier-Haack reaction. nih.govchemistrysteps.com
Friedel-Crafts Acylation: This reaction introduces an acyl group onto the pyrrole ring, typically at the C2 or C3 position. The reaction is usually carried out using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov The regioselectivity of the acylation can be influenced by the nature of the substituents on the pyrrole ring and the reaction conditions. For N-substituted pyrroles, acylation can occur at both the C2 and C3 positions, and the ratio of the products can be controlled by the choice of Lewis acid and solvent. nih.govacs.org For instance, the use of a bulky nitrogen substituent can direct acylation to the C3-position. nih.gov
Vilsmeier-Haack Reaction: This reaction is a mild method for the formylation of electron-rich aromatic rings, including pyrrole. The Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile. chemistrysteps.comijpcbs.comwikipedia.org The reaction generally proceeds with high regioselectivity, favoring substitution at the C2-position of the pyrrole ring due to the electron-donating effect of the nitrogen atom. chemistrysteps.com This method provides a straightforward route to pyrrole-2-carbaldehydes, which are versatile intermediates for further synthetic transformations. rsc.org
Metalation:
Deprotonative metalation is another powerful strategy for the functionalization of the pyrrole ring. This involves the use of a strong base, such as an organolithium reagent, to abstract a proton from the pyrrole ring, generating a highly reactive organometallic intermediate. researchgate.netnih.govnih.gov This intermediate can then be quenched with various electrophiles to introduce a wide array of substituents. The regioselectivity of metalation can be directed by the appropriate choice of base and reaction conditions. For N-substituted pyrroles, metalation often occurs at the C2 position. researchgate.netacs.org
Table 1: Key Reactions for Derivatization of the Pyrrole Moiety
| Reaction | Reagents and Conditions | Typical Position of Substitution | Product Type |
| Friedel-Crafts Acylation | Acyl halide/anhydride, Lewis acid (e.g., AlCl₃) | C2 or C3 | Acyl-substituted pyrrole |
| Vilsmeier-Haack Reaction | DMF, POCl₃ | C2 | Pyrrole carbaldehyde |
| Metalation | Organolithium reagent (e.g., n-BuLi), then electrophile | C2 | Variously substituted pyrroles |
Chemical Transformations at the Thione Position
The thione group at the C6 position of the purine ring is a key site for chemical modification, allowing for the introduction of various substituents through S-alkylation, oxidation, and desulfurization reactions.
S-Alkylation:
The sulfur atom of the thione group is nucleophilic and can be readily alkylated with a variety of alkyl halides. nih.govnih.gov This reaction provides a convenient method for introducing diverse alkyl, aryl, and heterocyclic moieties at the C6 position of the purine ring. The resulting 6-(alkylthio)purine derivatives are often important intermediates for further transformations, such as nucleophilic aromatic substitution reactions where the alkylthio group can act as a leaving group.
Oxidation:
The thione group can be oxidized to various sulfur-containing functional groups. For instance, oxidation of 6-thiopurine can lead to the formation of purine-6-sulfenic acid, a reactive metabolite. nih.govnih.gov Further oxidation can yield purine-6-sulfinic acid and purine-6-sulfonic acid. The choice of oxidizing agent and reaction conditions determines the final oxidation state of the sulfur atom. These oxidized derivatives can exhibit different biological properties compared to the parent thione. For example, the metabolic oxidation of 6-mercaptopurine to 6-thiouric acid is a known pathway in its catabolism. researchgate.net
Desulfurization:
The thione group can be removed through a desulfurization reaction, typically using Raney nickel. chem-station.comorganicreactions.orggoogle.com This reaction replaces the carbon-sulfur double bond with two carbon-hydrogen bonds, effectively converting the 6-thiopurine derivative into the corresponding purine. This transformation can be useful for preparing 6-unsubstituted purine analogs or for confirming the structure of a synthesized compound. Caution is advised as Raney nickel can be pyrophoric. google.comsciencemadness.org
Table 2: Chemical Transformations at the C6-Thione Position
| Reaction | Reagents and Conditions | Product Type |
| S-Alkylation | Alkyl halide, base | 6-(Alkylthio)purine |
| Oxidation | Oxidizing agent (e.g., H₂O₂) | Purine-6-sulfenic/sulfinic/sulfonic acid |
| Desulfurization | Raney Nickel | 6-Unsubstituted purine |
Application of Advanced Synthetic Techniques in Purine Chemistry
Modern synthetic methodologies have been increasingly applied to purine chemistry to improve reaction efficiency, selectivity, and to access novel chemical space. These techniques include microwave-assisted synthesis, flow chemistry, and photoredox catalysis.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. mdpi.comst-andrews.ac.uknih.govnih.govrsc.org In purine chemistry, microwave-assisted synthesis has been successfully employed for various transformations, including Suzuki coupling reactions to form C-C bonds at the C6 position of the purine ring. mdpi.com This technique often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. For example, the Suzuki coupling of 2,4-dichloropyrimidines with boronic acids can be achieved in as little as 15 minutes with low catalyst loading under microwave irradiation. mdpi.com
Flow Chemistry:
Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise fashion, offers several advantages, including enhanced safety, better heat and mass transfer, and improved scalability. nih.govnih.govacs.orgeuropa.eu In the context of purine and nucleoside synthesis, flow chemistry has been utilized for the synthesis of complex molecules, including C-glycosides. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reactions that may be difficult to control in a batch reactor. nih.gov
Photoredox Catalysis:
Visible-light photoredox catalysis has revolutionized the field of organic synthesis by enabling the generation of reactive radical intermediates under mild conditions. nih.govnih.govacs.orgjocpr.comacs.orgrsc.org This methodology has been applied to the C-H functionalization of heterocycles, including purines. nih.govnih.gov For instance, photoredox/nickel dual catalysis has been used for the cross-coupling of unprotected nucleosides with alkyl bromides, allowing for late-stage functionalization. nih.gov This approach provides access to a wide range of C6-alkylated purine analogues that would be challenging to synthesize using traditional methods. nih.gov
Table 3: Advanced Synthetic Techniques in Purine Chemistry
| Technique | Advantages | Application Examples in Purine Chemistry |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions | Suzuki coupling, N-alkylation |
| Flow Chemistry | Enhanced safety, better process control, scalability | Nucleoside synthesis, multi-step synthesis |
| Photoredox Catalysis | Mild reaction conditions, generation of reactive intermediates | C-H functionalization, cross-coupling reactions |
Synthesis, Spectroscopic Characterization, and In Vitro ... - MDPI (2023-01-20) 9-(Pyrrol-1-yl)-3H-purine-6-thione (3). Yield 65%; 1H-NMR (DMSO-d6, 500 MHz): δ 13.63 (s, 1H, NH), 8.80 (s, 1H, H-2), 8.52 (s, 1H, H-8), 7.82 (t, J = 2.2 Hz, 2H, H-2′,5′), 6.34 (t, J = 2.2 Hz, 2H, H-3′,4′); 13C-NMR (DMSO-d6, 125 MHz): δ 175.7, 151.7, 148.4, 144.1, 129.9, 120.3, 111.4; HRMS (ESI): m/z calcd for C9H8N5S [M + H]+: 218.0500, found: 218.0495. https://www.mdpi.com/1420-3049/28/3/1045
Synthesis and properties of 6-aryl-9-H-purines - Shodhganga (2013-03-28) 1H NMR (DMSO-d6) δ 13.5 (s, 1H, NH), 8.4 (s, 1H, C2-H), 8.8 (s, 1H,. C8-H), 7.0-7.8 (m, 5H, Ar-H). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 129.0, 128.0,. 127.0, 126.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C11H8N4S: C, 57.89; H, 3.51; N, 24.56; S, 14.04. Found: C,. 57.82; H, 3.46; N, 24.49; S, 14.12. 4.3.1.2 6-Mercapto-9-methylpurine (102b). A mixture of 6-chloro-9-methylpurine (101b) (0.2 g, 1.18 mmol) and thiourea. (0.1 g, 1.3 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. Yield 0.16 g (81%). mp >300 °C (lit.11 >300 °C). 1H NMR (DMSO-d6) δ 13.2 (s, 1H, NH), 8.3 (s, 1H, C2-H), 8.7 (s, 1H,. C8-H), 3.8 (s, 3H, N-CH3). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 132.0, 44.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C6H6N4S: C, 43.37; H, 3.61; N, 33.73; S, 19.28. Found: C,. 43.31; H, 3.57; N, 33.68; S, 19.34. 4.3.1.3 6-Mercapto-9-benzylpurine (102c). A mixture of 6-chloro-9-benzylpurine (101c) (0.2 g, 0.81 mmol) and thiourea. (0.07 g, 0.9 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. https://shodhganga.inflibnet.ac.in/bitstream/10603/7758/11/11_chapter%204.pdf
Synthesis and antiviral activity of 9-(pyrrol-1-yl)- and 9 ... - ScienceDirect (1991-01-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.sciencedirect.com/science/article/abs/pii/022352349190111F
Synthesis and characterization of novel 9-substituted-N -alkoxy-6 ... (2013-01-01) 9-(Pyrrol-1-yl)-9H-purin-6-amine (10) To a solution of 6-chloro-9-(pyrrol-1-yl)-9H-purine (9) (0.50 g, 2.2 mmol) in anhydrous ethanol (25 mL) was added concentrated aqueous ammonia (2 mL). The mixture was stirred at 100 °C in a sealed tube for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 10 (0.32 g, 70%) as a white solid. Mp 200–202 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.36 (s, 1H), 8.29 (s, 1H), 7.82 (t, J = 2.2 Hz, 2H), 7.31 (s, 2H), 6.29 (t, J = 2.2 Hz, 2H). HRMS (ESI): m/z [M+H]+ calcd for C9H8N6: 201.0883; found: 201.0880. https://www.researchgate.net/publication/285970107_Synthesis_and_characterization_of_novel_9-substituted-N_-alkoxy-6-aminopurines_and_their_N_-oxides
Synthesis of N-alkoxy-9-substituted-purin-6-amines and their N-oxides (2016-01-01) 9-(Pyrrol-1-yl)-9H-purin-6-amine (10) To a solution of 6-chloro-9-(pyrrol-1-yl)-9H-purine (9) (0.50 g, 2.2 mmol) in anhydrous ethanol (25 mL) was added concentrated aqueous ammonia (2 mL). The mixture was stirred at 100 °C in a sealed tube for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 10 (0.32 g, 70%) as a white solid. Mp 200–202 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.36 (s, 1H), 8.29 (s, 1H), 7.82 (t, J = 2.2 Hz, 2H), 7.31 (s, 2H), 6.29 (t, J = 2.2 Hz, 2H). HRMS (ESI): m/z [M+H]+ calcd for C9H8N6: 201.0883; found: 201.0880. https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0035-1560737
Synthesis and Cytotoxic Activity of Certain 9-Substituted-6 ... - MDPI (2020-09-24) To a solution of compound 1 (2.2 mmol) in anhydrous ethanol (25 mL), sodium thiomethoxide (2.5 mmol) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 2a (0.38 g, 75%) as a white solid. Mp 210–212 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.85 (t, J = 2.2 Hz, 2H), 6.32 (t, J = 2.2 Hz, 2H), 2.68 (s, 3H). HRMS (ESI): m/z [M+H]+ calcd for C10H9N5S: 232.0651; found: 232.0650. https://www.mdpi.com/1420-3049/25/19/4383/pdf
Synthesis and Antiviral Activity of Some New 9-(Pyrrol-1-yl) and 9 ... (1991-01-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-960249
Synthesis, characterization, and crystal structure of 9-(2 ... - ResearchGate (2017-01-01) The structure of the title compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c with a = 10.534(2) Å, b = 12.086(3) Å, c = 11.567(3) Å, β = 108.34(3)°, and Z = 4. The final R value was 0.045 for 2568 observed reflections. The purine ring is essentially planar, and the dihedral angle between the purine and phenyl rings is 88.9(1)°. In the crystal, molecules are linked by intermolecular N-H···N and C-H···O hydrogen bonds, forming a three-dimensional network. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxH5Ii3bpgnCPXU5mlJ19bl-dcXkB5tp0_uPTKW4lLZt-e-hYd8Ndk-gidJ0YAK9JBE5RC4ZDhYqlYoGS8AI-LXw3KW8N4useuMNEUG1Xy78E5O8OAXB2i9bkny6-6x-DKko1-lPvYwutlA3jkbxL5NVIxPzbcRcQBvKsYShszcsmuDGshWH6Nje57Xx3lDcANoJO6WUuw
Synthesis and characterization of novel 9-substituted-N -alkoxy-6 ... (2016-01-01) To a solution of 6-chloro-9-(pyrrol-1-yl)-9H-purine (9) (0.50 g, 2.2 mmol) in anhydrous ethanol (25 mL) was added concentrated aqueous ammonia (2 mL). The mixture was stirred at 100 °C in a sealed tube for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 10 (0.32 g, 70%) as a white solid. Mp 200–202 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.36 (s, 1H), 8.29 (s, 1H), 7.82 (t, J = 2.2 Hz, 2H), 7.31 (s, 2H), 6.29 (t, J = 2.2 Hz, 2H). HRMS (ESI): m/z [M+H]+ calcd for C9H8N6: 201.0883; found: 201.0880. https://www.researchgate.net/publication/285970107_Synthesis_and_characterization_of_novel_9-substituted-N_-alkoxy-6-aminopurines_and_their_N_-oxides/fulltext/5671c65408ae0d41c376c361/Synthesis-and-characterization-of-novel-9-substituted-N-alkoxy-6-aminopurines-and-their-N-oxides.pdf
Synthesis and properties of 6-aryl-9-H-purines - Shodhganga (2013-03-28) 1H NMR (DMSO-d6) δ 13.5 (s, 1H, NH), 8.4 (s, 1H, C2-H), 8.8 (s, 1H,. C8-H), 7.0-7.8 (m, 5H, Ar-H). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 129.0, 128.0,. 127.0, 126.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C11H8N4S: C, 57.89; H, 3.51; N, 24.56; S, 14.04. Found: C,. 57.82; H, 3.46; N, 24.49; S, 14.12. 4.3.1.2 6-Mercapto-9-methylpurine (102b). A mixture of 6-chloro-9-methylpurine (101b) (0.2 g, 1.18 mmol) and thiourea. (0.1 g, 1.3 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. Yield 0.16 g (81%). mp >300 °C (lit.11 >300 °C). 1H NMR (DMSO-d6) δ 13.2 (s, 1H, NH), 8.3 (s, 1H, C2-H), 8.7 (s, 1H,. C8-H), 3.8 (s, 3H, N-CH3). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 132.0, 44.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C6H6N4S: C, 43.37; H, 3.61; N, 33.73; S, 19.28. Found: C,. 43.31; H, 3.57; N, 33.68; S, 19.34. 4.3.1.3 6-Mercapto-9-benzylpurine (102c). A mixture of 6-chloro-9-benzylpurine (101c) (0.2 g, 0.81 mmol) and thiourea. (0.07 g, 0.9 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. https://shodhganga.inflibnet.ac.in/bitstream/10603/7758/11/11_chapter%204.pdf
Synthesis, Spectroscopic Characterization, and In Vitro ... - MDPI (2023-01-20) 9-(Pyrrol-1-yl)-3H-purine-6-thione (3). Yield 65%; 1H-NMR (DMSO-d6, 500 MHz): δ 13.63 (s, 1H, NH), 8.80 (s, 1H, H-2), 8.52 (s, 1H, H-8), 7.82 (t, J = 2.2 Hz, 2H, H-2′,5′), 6.34 (t, J = 2.2 Hz, 2H, H-3′,4′); 13C-NMR (DMSO-d6, 125 MHz): δ 175.7, 151.7, 148.4, 144.1, 129.9, 120.3, 111.4; HRMS (ESI): m/z calcd for C9H8N5S [M + H]+: 218.0500, found: 218.0495. https://www.mdpi.com/1420-3049/28/3/1045/pdf?version=1674700287
Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-2006-960249.pdf
Tautomerism of 6-thiopurines. Part 2. N(7)H and N(9)H tautomers of 6 ... (1982-01-01) The tautomerism of several 6-thiopurines has been investigated by 1H and 13C NMR spectroscopy. The results show that the N(7)H tautomer is the major species in solution for 6-thiopurine itself and its S-methyl derivative. In contrast, the N(9)H tautomer is the major species for the 9-substituted derivatives. The tautomeric equilibrium is also influenced by the solvent. https://www.sciencedirect.com/science/article/abs/pii/0040402082850495
Tautomerism in purine derivatives: a theoretical study (2010-01-01) The tautomerism of purine and its derivatives has been studied by theoretical methods. The results show that the N(7)H and N(9)H tautomers are the most stable for purine itself. For 6-substituted purines, the tautomeric equilibrium is influenced by the nature of the substituent. For 6-thiopurine, the N(7)H tautomer is predicted to be the most stable. https://pubs.rsc.org/en/content/articlelanding/2010/ob/c0ob00115j
Synthesis, Spectroscopic Characterization, and In Vitro ... - MDPI (2023-01-20) 9-(Pyrrol-1-yl)-3H-purine-6-thione (3). Yield 65%; 1H-NMR (DMSO-d6, 500 MHz): δ 13.63 (s, 1H, NH), 8.80 (s, 1H, H-2), 8.52 (s, 1H, H-8), 7.82 (t, J = 2.2 Hz, 2H, H-2′,5′), 6.34 (t, J = 2.2 Hz, 2H, H-3′,4′); 13C-NMR (DMSO-d6, 125 MHz): δ 175.7, 151.7, 148.4, 144.1, 129.9, 120.3, 111.4; HRMS (ESI): m/z calcd for C9H8N5S [M + H]+: 218.0500, found: 218.0495. https://www.mdpi.com/1420-3049/28/3/1045/pdf
Synthesis and properties of 6-aryl-9-H-purines - Shodhganga (2013-03-28) 1H NMR (DMSO-d6) δ 13.5 (s, 1H, NH), 8.4 (s, 1H, C2-H), 8.8 (s, 1H,. C8-H), 7.0-7.8 (m, 5H, Ar-H). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 129.0, 128.0,. 127.0, 126.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C11H8N4S: C, 57.89; H, 3.51; N, 24.56; S, 14.04. Found: C,. 57.82; H, 3.46; N, 24.49; S, 14.12. 4.3.1.2 6-Mercapto-9-methylpurine (102b). A mixture of 6-chloro-9-methylpurine (101b) (0.2 g, 1.18 mmol) and thiourea. (0.1 g, 1.3 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. Yield 0.16 g (81%). mp >300 °C (lit.11 >300 °C). 1H NMR (DMSO-d6) δ 13.2 (s, 1H, NH), 8.3 (s, 1H, C2-H), 8.7 (s, 1H,. C8-H), 3.8 (s, 3H, N-CH3). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 132.0, 44.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C6H6N4S: C, 43.37; H, 3.61; N, 33.73; S, 19.28. Found: C,. 43.31; H, 3.57; N, 33.68; S, 19.34. 4.3.1.3 6-Mercapto-9-benzylpurine (102c). A mixture of 6-chloro-9-benzylpurine (101c) (0.2 g, 0.81 mmol) and thiourea. (0.07 g, 0.9 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. https://shodhganga.inflibnet.ac.in/bitstream/10603/7758/11/11_chapter%204.pdf
Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-2006-960249.pdf?articleLanguage=en&form=cart
Synthesis and Antiviral Activity of Some New 9-(Pyrrol-1-yl) and 9 ... (1991-01-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-960249?device=desktop&innerWidth=412&offsetWidth=412
Synthesis of 9-Substituted 6-Mercaptopurines via 4-Amino-5 ... (2013-01-01) The reaction of 4-amino-5-imidazolecarboxamide with triethyl orthoformate gave 9-substituted 6-mercaptopurines in good yields. The reaction is believed to proceed via the formation of a 4-amino-5-(ethoxymethyleneamino)imidazole intermediate, which then undergoes cyclization to give the desired product. The reaction was successful for a variety of 9-substituents, including alkyl, aryl, and heteroaryl groups. https://www.organic-chemistry.org/abstracts/lit2/385.shtm
Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-960249
Synthesis and biological evaluation of 9-substituted-6-mercaptopurines ... (2012-01-01) A series of 9-substituted-6-mercaptopurines were synthesized and evaluated for their in vitro anticancer activity. The results showed that some of the compounds exhibited significant anticancer activity against a panel of human cancer cell lines. The most potent compound was 9-(4-fluorobenzyl)-6-mercaptopurine, which had an IC50 value of 0.1 μM against the HeLa cell line. https://www.sciencedirect.com/science/article/abs/pii/S0960894X1200004X
Synthesis and cytotoxic activity of certain 9-substituted-6 ... (2020-09-24) To a solution of compound 1 (2.2 mmol) in anhydrous ethanol (25 mL), sodium thiomethoxide (2.5 mmol) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 2a (0.38 g, 75%) as a white solid. Mp 210–212 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.85 (t, J = 2.2 Hz, 2H), 6.32 (t, J = 2.2 Hz, 2H), 2.68 (s, 3H). HRMS (ESI): m/z [M+H]+ calcd for C10H9N5S: 232.0651; found: 232.0650. https://www.mdpi.com/1420-3049/25/19/4383
Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-2006-960249.pdf?articleLanguage=en
Synthesis, characterization, and crystal structure of 9-(2 ... - Taylor & Francis Online (2017-07-03) The structure of the title compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c with a = 10.534(2) Å, b = 12.086(3) Å, c = 11.567(3) Å, β = 108.34(3)°, and Z = 4. The final R value was 0.045 for 2568 observed reflections. The purine ring is essentially planar, and the dihedral angle between the purine and phenyl rings is 88.9(1)°. In the crystal, molecules are linked by intermolecular N-H···N and C-H···O hydrogen bonds, forming a three-dimensional network. https://www.tandfonline.com/doi/abs/10.1080/10426507.2017.1340455
Synthesis and Antiviral Activity of Some New 9-(Pyrrol-1-yl) and 9 ... (1991-01-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-960249?device=mobile&innerWidth=412&offsetWidth=412
Synthesis and properties of 6-aryl-9-H-purines - Shodhganga (2013-03-28) 1H NMR (DMSO-d6) δ 13.5 (s, 1H, NH), 8.4 (s, 1H, C2-H), 8.8 (s, 1H,. C8-H), 7.0-7.8 (m, 5H, Ar-H). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 129.0, 128.0,. 127.0, 126.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C11H8N4S: C, 57.89; H, 3.51; N, 24.56; S, 14.04. Found: C,. 57.82; H, 3.46; N, 24.49; S, 14.12. 4.3.1.2 6-Mercapto-9-methylpurine (102b). A mixture of 6-chloro-9-methylpurine (101b) (0.2 g, 1.18 mmol) and thiourea. (0.1 g, 1.3 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. Yield 0.16 g (81%). mp >300 °C (lit.11 >300 °C). 1H NMR (DMSO-d6) δ 13.2 (s, 1H, NH), 8.3 (s, 1H, C2-H), 8.7 (s, 1H,. C8-H), 3.8 (s, 3H, N-CH3). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 132.0, 44.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C6H6N4S: C, 43.37; H, 3.61; N, 33.73; S, 19.28. Found: C,. 43.31; H, 3.57; N, 33.68; S, 19.34. 4.3.1.3 6-Mercapto-9-benzylpurine (102c). A mixture of 6-chloro-9-benzylpurine (101c) (0.2 g, 0.81 mmol) and thiourea. (0.07 g, 0.9 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. https://shodhganga.inflibnet.ac.in/bitstream/10603/7758/11/11_chapter%204.pdf
Tautomerism of 6-thiopurines. Part 2. N(7)H and N(9)H tautomers of 6 ... (1982-01-01) The tautomerism of several 6-thiopurines has been investigated by 1H and 13C NMR spectroscopy. The results show that the N(7)H tautomer is the major species in solution for 6-thiopurine itself and its S-methyl derivative. In contrast, the N(9)H tautomer is the major species for the 9-substituted derivatives. The tautomeric equilibrium is also influenced by the solvent. https://www.sciencedirect.com/science/article/pii/0040402082850495
Tautomerism in purine derivatives: a theoretical study (2010-01-01) The tautomerism of purine and its derivatives has been studied by theoretical methods. The results show that the N(7)H and N(9)H tautomers are the most stable for purine itself. For 6-substituted purines, the tautomeric equilibrium is influenced by the nature of the substituent. For 6-thiopurine, the N(7)H tautomer is predicted to be the most stable. https://pubs.rsc.org/en/content/articlepdf/2010/ob/c0ob00115j
Synthesis and characterization of novel 9-substituted-N -alkoxy-6 ... (2016-01-01) To a solution of 6-chloro-9-(pyrrol-1-yl)-9H-purine (9) (0.50 g, 2.2 mmol) in anhydrous ethanol (25 mL) was added concentrated aqueous ammonia (2 mL). The mixture was stirred at 100 °C in a sealed tube for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 10 (0.32 g, 70%) as a white solid. Mp 200–202 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.36 (s, 1H), 8.29 (s, 1H), 7.82 (t, J = 2.2 Hz, 2H), 7.31 (s, 2H), 6.29 (t, J = 2.2 Hz, 2H). HRMS (ESI): m/z [M+H]+ calcd for C9H8N6: 201.0883; found: 201.0880. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0035-1560737?locale=en
Synthesis and Cytotoxic Activity of Certain 9-Substituted-6 ... - MDPI (2020-09-24) To a solution of compound 1 (2.2 mmol) in anhydrous ethanol (25 mL), sodium thiomethoxide (2.5 mmol) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 2a (0.38 g, 75%) as a white solid. Mp 210–212 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.85 (t, J = 2.2 Hz, 2H), 6.32 (t, J = 2.2 Hz, 2H), 2.68 (s, 3H). HRMS (ESI): m/z [M+H]+ calcd for C10H9N5S: 232.0651; found: 232.0650. https://www.mdpi.com/1420-3049/25/19/4383/pdf?version=1601019011
Synthesis and properties of 6-aryl-9-H-purines - Shodhganga (2013-03-28) 1H NMR (DMSO-d6) δ 13.5 (s, 1H, NH), 8.4 (s, 1H, C2-H), 8.8 (s, 1H,. C8-H), 7.0-7.8 (m, 5H, Ar-H). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 129.0, 128.0,. 127.0, 126.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C11H8N4S: C, 57.89; H, 3.51; N, 24.56; S, 14.04. Found: C,. 57.82; H, 3.46; N, 24.49; S, 14.12. 4.3.1.2 6-Mercapto-9-methylpurine (102b). A mixture of 6-chloro-9-methylpurine (101b) (0.2 g, 1.18 mmol) and thiourea. (0.1 g, 1.3 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. Yield 0.16 g (81%). mp >300 °C (lit.11 >300 °C). 1H NMR (DMSO-d6) δ 13.2 (s, 1H, NH), 8.3 (s, 1H, C2-H), 8.7 (s, 1H,. C8-H), 3.8 (s, 3H, N-CH3). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 132.0, 44.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C6H6N4S: C, 43.37; H, 3.61; N, 33.73; S, 19.28. Found: C,. 43.31; H, 3.57; N, 33.68; S, 19.34. 4.3.1.3 6-Mercapto-9-benzylpurine (102c). A mixture of 6-chloro-9-benzylpurine (101c) (0.2 g, 0.81 mmol) and thiourea. (0.07 g, 0.9 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. https://shodhganga.inflibnet.ac.in/bitstream/10603/7758/11/11_chapter%204.pdf
Synthesis and Antiviral Activity of 9-Substituted 6-Mercaptopurine ... (2015-01-01) A series of 9-substituted 6-mercaptopurine derivatives were synthesized and evaluated for their antiviral activity against a panel of viruses. The results showed that some of the compounds exhibited significant antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). The most potent compound was 9-(4-fluorobenzyl)-6-mercaptopurine, which had an EC50 value of 0.1 μM against HSV-1. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4306342/
Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-2006-960249.pdf?articleLanguage=de
Synthesis and Cytotoxic Activity of Certain 9-Substituted-6 ... - MDPI (2020-09-24) To a solution of compound 1 (2.2 mmol) in anhydrous ethanol (25 mL), sodium thiomethoxide (2.5 mmol) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 2a (0.38 g, 75%) as a white solid. Mp 210–212 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.85 (t, J = 2.2 Hz, 2H), 6.32 (t, J = 2.2 Hz, 2H), 2.68 (s, 3H). HRMS (ESI): m/z [M+H]+ calcd for C10H9N5S: 232.0651; found: 232.0650. https://www.mdpi.com/1420-3049/25/19/4383
Synthesis and Antiviral Activity of Some New 9-(Pyrrol-1-yl) and 9 ... (1991-01-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-960249?device=desktop&innerWidth=1536&offsetWidth=1536
Synthesis and characterization of novel 9-substituted-N -alkoxy-6 ... (2016-01-01) To a solution of 6-chloro-9-(pyrrol-1-yl)-9H-purine (9) (0.50 g, 2.2 mmol) in anhydrous ethanol (25 mL) was added concentrated aqueous ammonia (2 mL). The mixture was stirred at 100 °C in a sealed tube for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 10 (0.32 g, 70%) as a white solid. Mp 200–202 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.36 (s, 1H), 8.29 (s, 1H), 7.82 (t, J = 2.2 Hz, 2H), 7.31 (s, 2H), 6.29 (t, J = 2.2 Hz, 2H). HRMS (ESI): m/z [M+H]+ calcd for C9H8N6: 201.0883; found: 201.0880. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0035-1560737
Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-2006-960249.pdf
Synthesis and properties of 6-aryl-9-H-purines - Shodhganga (2013-03-28) 1H NMR (DMSO-d6) δ 13.5 (s, 1H, NH), 8.4 (s, 1H, C2-H), 8.8 (s, 1H,. C8-H), 7.0-7.8 (m, 5H, Ar-H). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 129.0, 128.0,. 127.0, 126.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C11H8N4S: C, 57.89; H, 3.51; N, 24.56; S, 14.04. Found: C,. 57.82; H, 3.46; N, 24.49; S, 14.12. 4.3.1.2 6-Mercapto-9-methylpurine (102b). A mixture of 6-chloro-9-methylpurine (101b) (0.2 g, 1.18 mmol) and thiourea. (0.1 g, 1.3 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. Yield 0.16 g (81%). mp >300 °C (lit.11 >300 °C). 1H NMR (DMSO-d6) δ 13.2 (s, 1H, NH), 8.3 (s, 1H, C2-H), 8.7 (s, 1H,. C8-H), 3.8 (s, 3H, N-CH3). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 132.0, 44.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C6H6N4S: C, 43.37; H, 3.61; N, 33.73; S, 19.28. Found: C,. 43.31; H, 3.57; N, 33.68; S, 19.34. 4.3.1.3 6-Mercapto-9-benzylpurine (102c). A mixture of 6-chloro-9-benzylpurine (101c) (0.2 g, 0.81 mmol) and thiourea. (0.07 g, 0.9 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. https://shodhganga.inflibnet.ac.in/bitstream/10603/7758/11/11_chapter%204.pdf
Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-2006-960249.pdf?articleLanguage=fr
Synthesis and cytotoxic activity of certain 9-substituted-6 ... (2020-09-24) To a solution of compound 1 (2.2 mmol) in anhydrous ethanol (25 mL), sodium thiomethoxide (2.5 mmol) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 2a (0.38 g, 75%) as a white solid. Mp 210–212 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.85 (t, J = 2.2 Hz, 2H), 6.32 (t, J = 2.2 Hz, 2H), 2.68 (s, 3H). HRMS (ESI): m/z [M+H]+ calcd for C10H9N5S: 232.0651; found: 232.0650. https://www.mdpi.com/1420-3049/25/19/4383/htm
Tautomerism of 6-thiopurines. Part 2. N(7)H and N(9)H tautomers of 6 ... (1982-01-01) The tautomerism of several 6-thiopurines has been investigated by 1H and 13C NMR spectroscopy. The results show that the N(7)H tautomer is the major species in solution for 6-thiopurine itself and its S-methyl derivative. In contrast, the N(9)H tautomer is the major species for the 9-substituted derivatives. The tautomeric equilibrium is also influenced by the solvent. https://www.sciencedirect.com/science/article/abs/pii/0040402082850495?via%3Dihub
Tautomerism in purine derivatives: a theoretical study (2010-01-01) The tautomerism of purine and its derivatives has been studied by theoretical methods. The results show that the N(7)H and N(9)H tautomers are the most stable for purine itself. For 6-substituted purines, the tautomeric equilibrium is influenced by the nature of the substituent. For 6-thiopurine, the N(7)H tautomer is predicted to be the most stable. https://pubs.rsc.org/en/content/articlehtml/2010/ob/c0ob00115j
Synthesis and characterization of novel 9-substituted-N -alkoxy-6 ... (2016-01-01) To a solution of 6-chloro-9-(pyrrol-1-yl)-9H-purine (9) (0.50 g, 2.2 mmol) in anhydrous ethanol (25 mL) was added concentrated aqueous ammonia (2 mL). The mixture was stirred at 100 °C in a sealed tube for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 10 (0.32 g, 70%) as a white solid. Mp 200–202 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.36 (s, 1H), 8.29 (s, 1H), 7.82 (t, J = 2.2 Hz, 2H), 7.31 (s, 2H), 6.29 (t, J = 2.2 Hz, 2H). HRMS (ESI): m/z [M+H]+ calcd for C9H8N6: 201.0883; found: 201.0880. https://www.researchgate.net/publication/285970107_Synthesis_and_characterization_of_novel_9-substituted-N_-alkoxy-6-aminopurines_and_their_N_-oxides/figures?lo=1
Synthesis and Cytotoxic Activity of Certain 9-Substituted-6 ... - MDPI (2020-09-24) To a solution of compound 1 (2.2 mmol) in anhydrous ethanol (25 mL), sodium thiomethoxide (2.5 mmol) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 2a (0.38 g, 75%) as a white solid. Mp 210–212 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.85 (t, J = 2.2 Hz, 2H), 6.32 (t, J = 2.2 Hz, 2H), 2.68 (s, 3H). HRMS (ESI): m/z [M+H]+ calcd for C10H9N5S: 232.0651; found: 232.0650. https://www.mdpi.com/1420-3049/25/19/4383/pdf
Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-2006-960249.pdf?articleLanguage=it
Synthesis, characterization, and crystal structure of 9-(2 ... - Taylor & Francis Online (2017-07-03) The structure of the title compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c with a = 10.534(2) Å, b = 12.086(3) Å, c = 11.567(3) Å, β = 108.34(3)°, and Z = 4. The final R value was 0.045 for 2568 observed reflections. The purine ring is essentially planar, and the dihedral angle between the purine and phenyl rings is 88.9(1)°. In the crystal, molecules are linked by intermolecular N-H···N and C-H···O hydrogen bonds, forming a three-dimensional network. https://www.tandfonline.com/doi/full/10.1080/10426507.2017.1340455
Tautomerism of 6-thiopurines. Part 2. N(7)H and N(9)H tautomers of 6 ... (1982-01-01) The tautomerism of several 6-thiopurines has been investigated by 1H and 13C NMR spectroscopy. The results show that the N(7)H tautomer is the major species in solution for 6-thiopurine itself and its S-methyl derivative. In contrast, the N(9)H tautomer is the major species for the 9-substituted derivatives. The tautomeric equilibrium is also influenced by the solvent. https://www.sciencedirect.com/science/article/pii/0040402082850495
Tautomerism in purine derivatives: a theoretical study (2010-01-01) The tautomerism of purine and its derivatives has been studied by theoretical methods. The results show that the N(7)H and N(9)H tautomers are the most stable for purine itself. For 6-substituted purines, the tautomeric equilibrium is influenced by the nature of the substituent. For 6-thiopurine, the N(7)H tautomer is predicted to be the most stable. https://pubs.rsc.org/en/content/article-abstract/2010/ob/c0ob00115j
Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-2006-960249.pdf
Synthesis and characterization of novel 9-substituted-N -alkoxy-6 ... (2016-01-01) To a solution of 6-chloro-9-(pyrrol-1-yl)-9H-purine (9) (0.50 g, 2.2 mmol) in anhydrous ethanol (25 mL) was added concentrated aqueous ammonia (2 mL). The mixture was stirred at 100 °C in a sealed tube for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 10 (0.32 g, 70%) as a white solid. Mp 200–202 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.36 (s, 1H), 8.29 (s, 1H), 7.82 (t, J = 2.2 Hz, 2H), 7.31 (s, 2H), 6.29 (t, J = 2.2 Hz, 2H). HRMS (ESI): m/z [M+H]+ calcd for C9H8N6: 201.0883; found: 201.0880. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0035-1560737?device=desktop&innerWidth=412&offsetWidth=412
Synthesis and properties of 6-aryl-9-H-purines - Shodhganga (2013-03-28) 1H NMR (DMSO-d6) δ 13.5 (s, 1H, NH), 8.4 (s, 1H, C2-H), 8.8 (s, 1H,. C8-H), 7.0-7.8 (m, 5H, Ar-H). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 129.0, 128.0,. 127.0, 126.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C11H8N4S: C, 57.89; H, 3.51; N, 24.56; S, 14.04. Found: C,. 57.82; H, 3.46; N, 24.49; S, 14.12. 4.3.1.2 6-Mercapto-9-methylpurine (102b). A mixture of 6-chloro-9-methylpurine (101b) (0.2 g, 1.18 mmol) and thiourea. (0.1 g, 1.3 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. Yield 0.16 g (81%). mp >300 °C (lit.11 >300 °C). 1H NMR (DMSO-d6) δ 13.2 (s, 1H, NH), 8.3 (s, 1H, C2-H), 8.7 (s, 1H,. C8-H), 3.8 (s, 3H, N-CH3). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 132.0, 44.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C6H6N4S: C, 43.37; H, 3.61; N, 33.73; S, 19.28. Found: C,. 43.31; H, 3.57; N, 33.68; S, 19.34. 4.3.1.3 6-Mercapto-9-benzylpurine (102c). A mixture of 6-chloro-9-benzylpurine (101c) (0.2 g, 0.81 mmol) and thiourea. (0.07 g, 0.9 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. https://shodhganga.inflibnet.ac.in/bitstream/10603/7758/11/11_chapter%204.pdf
Synthesis and Cytotoxic Activity of Certain 9-Substituted-6 ... - MDPI (2020-09-24) To a solution of compound 1 (2.2 mmol) in anhydrous ethanol (25 mL), sodium thiomethoxide (2.5 mmol) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 2a (0.38 g, 75%) as a white solid. Mp 210–212 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.85 (t, J = 2.2 Hz, 2H), 6.32 (t, J = 2.2 Hz, 2H), 2.68 (s, 3H). HRMS (ESI): m/z [M+H]+ calcd for C10H9N5S: 232.0651; found: 232.0650. https://www.mdpi.com/1420-3049/25/19/4383/pdf?version=1601019011&attachment=1
Synthesis, characterization, and crystal structure of 9-(2 ... - Taylor & Francis Online (2017-07-03) The structure of the title compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c with a = 10.534(2) Å, b = 12.086(3) Å, c = 11.567(3) Å, β = 108.34(3)°, and Z = 4. The final R value was 0.045 for 2568 observed reflections. The purine ring is essentially planar, and the dihedral angle between the purine and phenyl rings is 88.9(1)°. In the crystal, molecules are linked by intermolecular N-H···N and C-H···O hydrogen bonds, forming a three-dimensional network. https://www.tandfonline.com/doi/abs/10.1080/10426507.2017.1340455?journalCode=gscl20
Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-2006-960249.pdf?articleLanguage=ja
Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-2006-960249
Synthesis and characterization of novel 9-substituted-N -alkoxy-6 ... (2016-01-01) To a solution of 6-chloro-9-(pyrrol-1-yl)-9H-purine (9) (0.50 g, 2.2 mmol) in anhydrous ethanol (25 mL) was added concentrated aqueous ammonia (2 mL). The mixture was stirred at 100 °C in a sealed tube for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 10 (0.32 g, 70%) as a white solid. Mp 200–202 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.36 (s, 1H), 8.29 (s, 1H), 7.82 (t, J = 2.2 Hz, 2H), 7.31 (s, 2H), 6.29 (t, J = 2.2 Hz, 2H). HRMS (ESI): m/z [M+H]+ calcd for C9H8N6: 201.0883; found: 201.0880. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0035-1560737
Synthesis and Cytotoxic Activity of Certain 9-Substituted-6 ... - MDPI (2020-09-24) To a solution of compound 1 (2.2 mmol) in anhydrous ethanol (25 mL), sodium thiomethoxide (2.5 mmol) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 2a (0.38 g, 75%) as a white solid. Mp 210–212 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.85 (t, J = 2.2 Hz, 2H), 6.32 (t, J = 2.2 Hz, 2H), 2.68 (s, 3H). HRMS (ESI): m/z [M+H]+ calcd for C10H9N5S: 232.0651; found: 232.0650. https://www.mdpi.com/1420-3049/25/19/4383/pdf?version=1601019011
Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-960249?device=mobile&innerWidth=360&offsetWidth=360
Synthesis and properties of 6-aryl-9-H-purines - Shodhganga (2013-03-28) 1H NMR (DMSO-d6) δ 13.5 (s, 1H, NH), 8.4 (s, 1H, C2-H), 8.8 (s, 1H,. C8-H), 7.0-7.8 (m, 5H, Ar-H). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 129.0, 128.0,. 127.0, 126.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C11H8N4S: C, 57.89; H, 3.51; N, 24.56; S, 14.04. Found: C,. 57.82; H, 3.46; N, 24.49; S, 14.12. 4.3.1.2 6-Mercapto-9-methylpurine (102b). A mixture of 6-chloro-9-methylpurine (101b) (0.2 g, 1.18 mmol) and thiourea. (0.1 g, 1.3 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. Yield 0.16 g (81%). mp >300 °C (lit.11 >300 °C). 1H NMR (DMSO-d6) δ 13.2 (s, 1H, NH), 8.3 (s, 1H, C2-H), 8.7 (s, 1H,. C8-H), 3.8 (s, 3H, N-CH3). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 132.0, 44.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C6H6N4S: C, 43.37; H, 3.61; N, 33.73; S, 19.28. Found: C,. 43.31; H, 3.57; N, 33.68; S, 19.34. 4.3.1.3 6-Mercapto-9-benzylpurine (102c). A mixture of 6-chloro-9-benzylpurine (101c) (0.2 g, 0.81 mmol) and thiourea. (0.07 g, 0.9 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. https://shodhganga.inflibnet.ac.in/bitstream/10603/7758/11/11_chapter%204.pdf
Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-960249
Synthesis and characterization of novel 9-substituted-N -alkoxy-6 ... (2016-01-01) To a solution of 6-chloro-9-(pyrrol-1-yl)-9H-purine (9) (0.50 g, 2.2 mmol) in anhydrous ethanol (25 mL) was added concentrated aqueous ammonia (2 mL). The mixture was stirred at 100 °C in a sealed tube for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 10 (0.32 g, 70%) as a white solid. Mp 200–202 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.36 (s, 1H), 8.29 (s, 1H), 7.82 (t, J = 2.2 Hz, 2H), 7.31 (s, 2H), 6.29 (t, J = 2.2 Hz, 2H). HRMS (ESI): m/z [M+H]+ calcd for C9H8N6: 201.0883; found: 201.0880. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0035-1560737?device=mobile&innerWidth=412&offsetWidth=412
Synthesis and Cytotoxic Activity of Certain 9-Substituted-6 ... - MDPI (2020-09-24) To a solution of compound 1 (2.2 mmol) in anhydrous ethanol (25 mL), sodium thiomethoxide (2.5 mmol) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 2a (0.38 g, 75%) as a white solid. Mp 210–212 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.85 (t, J = 2.2 Hz, 2H), 6.32 (t, J = 2.2 Hz, 2H), 2.68 (s, 3H). HRMS (ESI): m/z [M+H]+ calcd for C10H9N5S: 232.0651; found: 232.0650. https://www.mdpi.com/1420-3049/25/19/4383
Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-960249?device=desktop&innerWidth=1024&offsetWidth=1024
Tautomerism of 6-thiopurines. Part 2. N(7)H and N(9)H tautomers of 6 ... (1982-01-01) The tautomerism of several 6-thiopurines has been investigated by 1H and 13C NMR spectroscopy. The results show that the N(7)H tautomer is the major species in solution for 6-thiopurine itself and its S-methyl derivative. In contrast, the N(9)H tautomer is the major species for the 9-substituted derivatives. The tautomeric equilibrium is also influenced by the solvent. https://www.sciencedirect.com/science/article/abstract/pii/0040402082850495
Tautomerism in purine derivatives: a theoretical study (2010-01-01) The tautomerism of purine and its derivatives has been studied by theoretical methods. The results show that the N(7)H and N(9)H tautomers are the most stable for purine itself. For 6-substituted purines, the tautomeric equilibrium is influenced by the nature of the substituent. For 6-thiopurine, the N(7)H tautomer is predicted to be the most stable. https://pubs.rsc.org/en/content/articlepdf/2010/ob/c0ob00115j?page=1
Synthesis and characterization of novel 9-substituted-N -alkoxy-6 ... (2016-01-01) To a solution of 6-chloro-9-(pyrrol-1-yl)-9H-purine (9) (0.50 g, 2.2 mmol) in anhydrous ethanol (25 mL) was added concentrated aqueous ammonia (2 mL). The mixture was stirred at 100 °C in a sealed tube for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 10 (0.32 g, 70%) as a white solid. Mp 200–202 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.36 (s, 1H), 8.29 (s, 1H), 7.82 (t, J = 2.2 Hz, 2H), 7.31 (s, 2H), 6.29 (t, J = 2.2 Hz, 2H). HRMS (ESI): m/z [M+H]+ calcd for C9H8N6: 201.0883; found: 201.0880. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0035-1560737?device=desktop&innerWidth=412&offsetWidth=412
Synthesis and Cytotoxic Activity of Certain 9-Substituted-6 ... - MDPI (2020-09-24) To a solution of compound 1 (2.2 mmol) in anhydrous ethanol (25 mL), sodium thiomethoxide (2.5 mmol) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 2a (0.38 g, 75%) as a white solid. Mp 210–212 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.85 (t, J = 2.2 Hz, 2H), 6.32 (t, J = 2.2 Hz, 2H), 2.68 (s, 3H). HRMS (ESI): m/z [M+H]+ calcd for C10H9N5S: 232.0651; found: 232.0650. https://www.mdpi.com/1420-3049/25/19/4383/pdf?version=1601019011&attachment=1
Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-960249?device=mobile&innerWidth=412&offsetWidth=412
Synthesis and properties of 6-aryl-9-H-purines - Shodhganga (2013-03-28) 1H NMR (DMSO-d6) δ 13.5 (s, 1H, NH), 8.4 (s, 1H, C2-H), 8.8 (s, 1H,. C8-H), 7.0-7.8 (m, 5H, Ar-H). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 129.0, 128.0,. 127.0, 126.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C11H8N4S: C, 57.89; H, 3.51; N, 24.56; S, 14.04. Found: C,. 57.82; H, 3.46; N, 24.49; S, 14.12. 4.3.1.2 6-Mercapto-9-methylpurine (102b). A mixture of 6-chloro-9-methylpurine (101b) (0.2 g, 1.18 mmol) and thiourea. (0.1 g, 1.3 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. Yield 0.16 g (81%). mp >300 °C (lit.11 >300 °C). 1H NMR (DMSO-d6) δ 13.2 (s, 1H, NH), 8.3 (s, 1H, C2-H), 8.7 (s, 1H,. C8-H), 3.8 (s, 3H, N-CH3). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 132.0, 44.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C6H6N4S: C, 43.37; H, 3.61; N, 33.73; S, 19.28. Found: C,. 43.31; H, 3.57; N, 33.68; S, 19.34. 4.3.1.3 6-Mercapto-9-benzylpurine (102c). A mixture of 6-chloro-9-benzylpurine (101c) (0.2 g, 0.81 mmol) and thiourea. (0.07 g, 0.9 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. https://shodhganga.inflibnet.ac.in/bitstream/10603/7758/11/11_chapter%204.pdf
Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-2006-960249?device=mobile&innerWidth=360&offsetWidth=360
Synthesis, characterization, and crystal structure of 9-(2 ... - Taylor & Francis Online (2017-07-03) The structure of the title compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c with a = 10.534(2) Å, b = 12.086(3) Å, c = 11.567(3) Å, β = 108.34(3)°, and Z = 4. The final R value was 0.045 for 2568 observed reflections. The purine ring is essentially planar, and the dihedral angle between the purine and phenyl rings is 88.9(1)°. In the crystal, molecules are linked by intermolecular N-H···N and C-H···O hydrogen bonds, forming a three-dimensional network. https://www.tandfonline.com/doi/abs/10.1080/10426507.2017.1340455?needAccess=true
Synthesis and characterization of novel 9-substituted-N -alkoxy-6 ... (2016-01-01) To a solution of 6-chloro-9-(pyrrol-1-yl)-9H-purine (9) (0.50 g, 2.2 mmol) in anhydrous ethanol (25 mL) was added concentrated aqueous ammonia (2 mL). The mixture was stirred at 100 °C in a sealed tube for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 10 (0.32 g, 70%) as a white solid. Mp 200–202 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.36 (s, 1H), 8.29 (s, 1H), 7.82 (t, J = 2.2 Hz, 2H), 7.31 (s, 2H), 6.29 (t, J = 2.2 Hz, 2H). HRMS (ESI): m/z [M+H]+ calcd for C9H8N6: 201.0883; found: 201.0880. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0035-1560737?device=mobile&innerWidth=360&offsetWidth=360
Synthesis and Cytotoxic Activity of Certain 9-Substituted-6 ... - MDPI (2020-09-24) To a solution of compound 1 (2.2 mmol) in anhydrous ethanol (25 mL), sodium thiomethoxide (2.5 mmol) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 2a (0.38 g, 75%) as a white solid. Mp 210–212 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.85 (t, J = 2.2 Hz, 2H), 6.32 (t, J = 2.2 Hz, 2H), 2.68 (s, 3H). HRMS (ESI): m/z [M+H]+ calcd for C10H9N5S: 232.0651; found: 232.0650. https://www.mdpi.com/1420-3049/25/19/4383/pdf?version=1601019011
Synthesis and properties of 6-aryl-9-H-purines - Shodhganga (2013-03-28) 1H NMR (DMSO-d6) δ 13.5 (s, 1H, NH), 8.4 (s, 1H, C2-H), 8.8 (s, 1H,. C8-H), 7.0-7.8 (m, 5H, Ar-H). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 129.0, 128.0,. 127.0, 126.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C11H8N4S: C, 57.89; H, 3.51; N, 24.56; S, 14.04. Found: C,. 57.82; H, 3.46; N, 24.49; S, 14.12. 4.3.1.2 6-Mercapto-9-methylpurine (102b). A mixture of 6-chloro-9-methylpurine (101b) (0.2 g, 1.18 mmol) and thiourea. (0.1 g, 1.3 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. Yield 0.16 g (81%). mp >300 °C (lit.11 >300 °C). 1H NMR (DMSO-d6) δ 13.2 (s, 1H, NH), 8.3 (s, 1H, C2-H), 8.7 (s, 1H,. C8-H), 3.8 (s, 3H, N-CH3). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 132.0, 44.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C6H6N4S: C, 43.37; H, 3.61; N, 33.73; S, 19.28. Found: C,. 43.31; H, 3.57; N, 33.68; S, 19.34. 4.3.1.3 6-Mercapto-9-benzylpurine (102c). A mixture of 6-chloro-9-benzylpurine (101c) (0.2 g, 0.81 mmol) and thiourea. (0.07 g, 0.9 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. https://shodhganga.inflibnet.ac.in/bitstream/10603/7758/11/11_chapter%204.pdf
Tautomerism of 6-thiopurines. Part 2. N(7)H and N(9)H tautomers of 6 ... (1982-01-01) The tautomerism of several 6-thiopurines has been investigated by 1H and 13C NMR spectroscopy. The results show that the N(7)H tautomer is the major species in solution for 6-thiopurine itself and its S-methyl derivative. In contrast, the N(9)H tautomer is the major species for the 9-substituted derivatives. The tautomeric equilibrium is also influenced by the solvent. https://www.sciencedirect.com/science/article/pii/0040402082850495?via=ihub
Tautomerism in purine derivatives: a theoretical study (2010-01-01) The tautomerism of purine and its derivatives has been studied by theoretical methods. The results show that the N(7)H and N(9)H tautomers are the most stable for purine itself. For 6-substituted purines, the tautomeric equilibrium is influenced by the nature of the substituent. For 6-thiopurine, the N(7)H tautomer is predicted to be the most stable. https://pubs.rsc.org/en/content/article-abstract/2010/ob/c0ob00115j
Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-2006-960249?device=desktop&innerWidth=1024&offsetWidth=1024
Synthesis and characterization of novel 9-substituted-N -alkoxy-6 ... (2016-01-01) To a solution of 6-chloro-9-(pyrrol-1-yl)-9H-purine (9) (0.50 g, 2.2 mmol) in anhydrous ethanol (25 mL) was added concentrated aqueous ammonia (2 mL). The mixture was stirred at 100 °C in a sealed tube for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 10 (0.32 g, 70%) as a white solid. Mp 200–202 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.36 (s, 1H), 8.29 (s, 1H), 7.82 (t, J = 2.2 Hz, 2H), 7.31 (s, 2H), 6.29 (t, J = 2.2 Hz, 2H). HRMS (ESI): m/z [M+H]+ calcd for C9H8N6: 201.0883; found: 201.0880. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0035-1560737?device=mobile&innerWidth=412&offsetWidth=412
Synthesis and Cytotoxic Activity of Certain 9-Substituted-6 ... - MDPI (2020-09-24) To a solution of compound 1 (2.2 mmol) in anhydrous ethanol (25 mL), sodium thiomethoxide (2.5 mmol) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 2a (0.38 g, 75%) as a white solid. Mp 210–212 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.85 (t, J = 2.2 Hz, 2H), 6.32 (t, J = 2.2 Hz, 2H), 2.68 (s, 3H). HRMS (ESI): m/z [M+H]+ calcd for C10H9N5S: 232.0651; found: 232.0650. https://www.mdpi.com/1420-3049/25/19/4383/pdf
Synthesis and properties of 6-aryl-9-H-purines - Shodhganga (2013-03-28) 1H NMR (DMSO-d6) δ 13.5 (s, 1H, NH), 8.4 (s, 1H, C2-H), 8.8 (s, 1H,. C8-H), 7.0-7.8 (m, 5H, Ar-H). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 129.0, 128.0,. 127.0, 126.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C11H8N4S: C, 57.89; H, 3.51; N, 24.56; S, 14.04. Found: C,. 57.82; H, 3.46; N, 24.49; S, 14.12. 4.3.1.2 6-Mercapto-9-methylpurine (102b). A mixture of 6-chloro-9-methylpurine (101b) (0.2 g, 1.18 mmol) and thiourea. (0.1 g, 1.3 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. Yield 0.16 g (81%). mp >300 °C (lit.11 >300 °C). 1H NMR (DMSO-d6) δ 13.2 (s, 1H, NH), 8.3 (s, 1H, C2-H), 8.7 (s, 1H,. C8-H), 3.8 (s, 3H, N-CH3). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 132.0, 44.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C6H6N4S: C, 43.37; H, 3.61; N, 33.73; S, 19.28. Found: C,. 43.31; H, 3.57; N, 33.68; S, 19.34. 4.3.1.3 6-Mercapto-9-benzylpurine (102c). A mixture of 6-chloro-9-benzylpurine (101c) (0.2 g, 0.81 mmol) and thiourea. (0.07 g, 0.9 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. https://shodhganga.inflibnet.ac.in/bitstream/10603/7758/11/11_chapter%204.pdf
Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-2006-960249
Synthesis and characterization of novel 9-substituted-N -alkoxy-6 ... (2016-01-01) To a solution of 6-chloro-9-(pyrrol-1-yl)-9H-purine (9) (0.50 g, 2.2 mmol) in anhydrous ethanol (25 mL) was added concentrated aqueous ammonia (2 mL). The mixture was stirred at 100 °C in a sealed tube for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 10 (0.32 g, 70%) as a white solid. Mp 200–202 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.36 (s, 1H), 8.29 (s, 1H), 7.82 (t, J = 2.2 Hz, 2H), 7.31 (s, 2H), 6.29 (t, J = 2.2 Hz, 2H). HRMS (ESI): m/z [M+H]+ calcd for C9H8N6: 201.0883; found: 201.0880. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0035-1560737
Synthesis and Cytotoxic Activity of Certain 9-Substituted-6 ... - MDPI (2020-09-24) To a solution of compound 1 (2.2 mmol) in anhydrous ethanol (25 mL), sodium thiomethoxide (2.5 mmol) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 2a (0.38 g, 75%) as a white solid. Mp 210–212 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.85 (t, J = 2.2 Hz, 2H), 6.32 (t, J = 2.2 Hz, 2H), 2.68 (s, 3H). HRMS (ESI): m/z [M+H]+ calcd for C10H9N5S: 232.0651; found: 232.0650. https://www.mdpi.com/1420-3049/25/19/4383/pdf
Synthesis and properties of 6-aryl-9-H-purines - Shodhganga (2013-03-28) 1H NMR (DMSO-d6) δ 13.5 (s, 1H, NH), 8.4 (s, 1H, C2-H), 8.8 (s, 1H,. C8-H), 7.0-7.8 (m, 5H, Ar-H). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 129.0, 128.0,. 127.0, 126.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C11H8N4S: C, 57.89; H, 3.51; N, 24.56; S, 14.04. Found: C,. 57.82; H, 3.46; N, 24.49; S, 14.12. 4.3.1.2 6-Mercapto-9-methylpurine (102b). A mixture of 6-chloro-9-methylpurine (101b) (0.2 g, 1.18 mmol) and thiourea. (0.1 g, 1.3 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. Yield 0.16 g (81%). mp >300 °C (lit.11 >300 °C). 1H NMR (DMSO-d6) δ 13.2 (s, 1H, NH), 8.3 (s, 1H, C2-H), 8.7 (s, 1H,. C8-H), 3.8 (s, 3H, N-CH3). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 132.0, 44.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C6H6N4S: C, 43.37; H, 3.61; N, 33.73; S, 19.28. Found: C,. 43.31; H, 3.57; N, 33.68; S, 19.34. 4.3.1.3 6-Mercapto-9-benzylpurine (102c). A mixture of 6-chloro-9-benzylpurine (101c) (0.2 g, 0.81 mmol) and thiourea. (0.07 g, 0.9 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. https://shodhganga.inflibnet.ac.in/bitstream/10603/7758/11/11_chapter%204.pdf
Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-2006-960249
Synthesis and characterization of novel 9-substituted-N -alkoxy-6 ... (2016-01-01) To a solution of 6-chloro-9-(pyrrol-1-yl)-9H-purine (9) (0.50 g, 2.2 mmol) in anhydrous ethanol (25 mL) was added concentrated aqueous ammonia (2 mL). The mixture was stirred at 100 °C in a sealed tube for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 10 (0.32 g, 70%) as a white solid. Mp 200–202 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.36 (s, 1H), 8.29 (s, 1H), 7.82 (t, J = 2.2 Hz, 2H), 7.31 (s, 2H), 6.29 (t, J = 2.2 Hz, 2H). HRMS (ESI): m/z [M+H]+ calcd for C9H8N6: 201.0883; found: 201.0880. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0035-1560737
Synthesis and Cytotoxic Activity of Certain 9-Substituted-6 ... - MDPI (2020-09-24) To a solution of compound 1 (2.2 mmol) in anhydrous ethanol (25 mL), sodium thiomethoxide (2.5 mmol) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 2a (0.38 g, 75%) as a white solid. Mp 210–212 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.85 (t, J = 2.2 Hz, 2H), 6.32 (t, J = 2.2 Hz, 2H), 2.68 (s, 3H). HRMS (ESI): m/z [M+H]+ calcd for C10H9N5S: 232.0651; found: 232.0650. https://www.mdpi.com/1420-3049/25/19/4383/pdf
Synthesis and properties of 6-aryl-9-H-purines - Shodhganga (2013-03-28) 1H NMR (DMSO-d6) δ 13.5 (s, 1H, NH), 8.4 (s, 1H, C2-H), 8.8 (s, 1H,. C8-H), 7.0-7.8 (m, 5H, Ar-H). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 129.0, 128.0,. 127.0, 126.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C11H8N4S: C, 57.89; H, 3.51; N, 24.56; S, 14.04. Found: C,. 57.82; H, 3.46; N, 24.49; S, 14.12. 4.3.1.2 6-Mercapto-9-methylpurine (102b). A mixture of 6-chloro-9-methylpurine (101b) (0.2 g, 1.18 mmol) and thiourea. (0.1 g, 1.3 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. Yield 0.16 g (81%). mp >300 °C (lit.11 >300 °C). 1H NMR (DMSO-d6) δ 13.2 (s, 1H, NH), 8.3 (s, 1H, C2-H), 8.7 (s, 1H,. C8-H), 3.8 (s, 3H, N-CH3). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 132.0, 44.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C6H6N4S: C, 43.37; H, 3.61; N, 33.73; S, 19.28. Found: C,. 43.31; H, 3.57; N, 33.68; S, 19.34. 4.3.1.3 6-Mercapto-9-benzylpurine (102c). A mixture of 6-chloro-9-benzylpurine (101c) (0.2 g, 0.81 mmol) and thiourea. (0.07 g, 0.9 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. https://shodhganga.inflibnet.ac.in/bitstream/10603/7758/11/11_chapter%204.pdf
Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-2006-960249
Synthesis and characterization of novel 9-substituted-N -alkoxy-6 ... (2016-01-01) To a solution of 6-chloro-9-(pyrrol-1-yl)-9H-purine (9) (0.50 g, 2.2 mmol) in anhydrous ethanol (25 mL) was added concentrated aqueous ammonia (2 mL). The mixture was stirred at 100 °C in a sealed tube for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 10 (0.32 g, 70%) as a white solid. Mp 200–202 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.36 (s, 1H), 8.29 (s, 1H), 7.82 (t, J = 2.2 Hz, 2H), 7.31 (s, 2H), 6.29 (t, J = 2.2 Hz, 2H). HRMS (ESI): m/z [M+H]+ calcd for C9H8N6: 201.0883; found: 201.0880. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0035-1560737
Synthesis and Cytotoxic Activity of Certain 9-Substituted-6 ... - MDPI (2020-09-24) To a solution of compound 1 (2.2 mmol) in anhydrous ethanol (25 mL), sodium thiomethoxide (2.5 mmol) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 2a (0.38 g, 75%) as a white solid. Mp 210–212 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.85 (t, J = 2.2 Hz, 2H), 6.32 (t, J = 2.2 Hz, 2H), 2.68 (s, 3H). HRMS (ESI): m/z [M+H]+ calcd for C10H9N5S: 232.0651; found: 232.0650. https://www.mdpi.com/1420-3049/25/19/4383/pdf
Synthesis and properties of 6-aryl-9-H-purines - Shodhganga (2013-03-28) 1H NMR (DMSO-d6) δ 13.5 (s, 1H, NH), 8.4 (s, 1H, C2-H), 8.8 (s, 1H,. C8-H), 7.0-7.8 (m, 5H, Ar-H). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 129.0, 128.0,. 127.0, 126.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C11H8N4S: C, 57.89; H, 3.51; N, 24.56; S, 14.04. Found: C,. 57.82; H, 3.46; N, 24.49; S, 14.12. 4.3.1.2 6-Mercapto-9-methylpurine (102b). A mixture of 6-chloro-9-methylpurine (101b) (0.2 g, 1.18 mmol) and thiourea. (0.1 g, 1.3 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. Yield 0.16 g (81%). mp >300 °C (lit.11 >300 °C). 1H NMR (DMSO-d6) δ 13.2 (s, 1H, NH), 8.3 (s, 1H, C2-H), 8.7 (s, 1H,. C8-H), 3.8 (s, 3H, N-CH3). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 132.0, 44.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C6H6N4S: C, 43.37; H, 3.61; N, 33.73; S, 19.28. Found: C,. 43.31; H, 3.57; N, 33.68; S, 19.34. 4.3.1.3 6-Mercapto-9-benzylpurine (102c). A mixture of 6-chloro-9-benzylpurine (101c) (0.2 g, 0.81 mmol) and thiourea. (0.07 g, 0.9 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. https://shodhganga.inflibnet.ac.in/bitstream/10603/7758/11/11_chapter%204.pdf
Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-2006-960249
Synthesis and characterization of novel 9-substituted-N -alkoxy-6 ... (2016-01-01) To a solution of 6-chloro-9-(pyrrol-1-yl)-9H-purine (9) (0.50 g, 2.2 mmol) in anhydrous ethanol (25 mL) was added concentrated aqueous ammonia (2 mL). The mixture was stirred at 100 °C in a sealed tube for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 10 (0.32 g, 70%) as a white solid. Mp 200–202 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.36 (s, 1H), 8.29 (s, 1H), 7.82 (t, J = 2.2 Hz, 2H), 7.31 (s, 2H), 6.29 (t, J = 2.2 Hz, 2H). HRMS (ESI): m/z [M+H]+ calcd for C9H8N6: 201.0883; found: 201.0880. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0035-1560737
Synthesis and Cytotoxic Activity of Certain 9-Substituted-6 ... - MDPI (2020-09-24) To a solution of compound 1 (2.2 mmol) in anhydrous ethanol (25 mL), sodium thiomethoxide (2.5 mmol) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 2a (0.38 g, 75%) as a white solid. Mp 210–212 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.85 (t, J = 2.2 Hz, 2H), 6.32 (t, J = 2.2 Hz, 2H), 2.68 (s, 3H). HRMS (ESI): m/z [M+H]+ calcd for C10H9N5S: 232.0651; found: 232.0650. https://www.mdpi.com/1420-3049/25/19/4383/pdf
Synthesis and properties of 6-aryl-9-H-purines - Shodhganga (2013-03-28) 1H NMR (DMSO-d6) δ 13.5 (s, 1H, NH), 8.4 (s, 1H, C2-H), 8.8 (s, 1H,. C8-H), 7.0-7.8 (m, 5H, Ar-H). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 129.0, 128.0,. 127.0, 126.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C11H8N4S: C, 57.89; H, 3.51; N, 24.56; S, 14.04. Found: C,. 57.82; H, 3.46; N, 24.49; S, 14.12. 4.3.1.2 6-Mercapto-9-methylpurine (102b). A mixture of 6-chloro-9-methylpurine (101b) (0.2 g, 1.18 mmol) and thiourea. (0.1 g, 1.3 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. Yield 0.16 g (81%). mp >300 °C (lit.11 >300 °C). 1H NMR (DMSO-d6) δ 13.2 (s, 1H, NH), 8.3 (s, 1H, C2-H), 8.7 (s, 1H,. C8-H), 3.8 (s, 3H, N-CH3). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 132.0, 44.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C6H6N4S: C, 43.37; H, 3.61; N, 33.73; S, 19.28. Found: C,. 43.31; H, 3.57; N, 33.68; S, 19.34. 4.3.1.3 6-Mercapto-9-benzylpurine (102c). A mixture of 6-chloro-9-benzylpurine (101c) (0.2 g, 0.81 mmol) and thiourea. (0.07 g, 0.9 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. https://shodhganga.inflibnet.ac.in/bitstream/10603/7758/11/11_chapter%204.pdf
Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-2006-960249
Synthesis and characterization of novel 9-substituted-N -alkoxy-6 ... (2016-01-01) To a solution of 6-chloro-9-(pyrrol-1-yl)-9H-purine (9) (0.50 g, 2.2 mmol) in anhydrous ethanol (25 mL) was added concentrated aqueous ammonia (2 mL). The mixture was stirred at 100 °C in a sealed tube for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 10 (0.32 g, 70%) as a white solid. Mp 200–202 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.36 (s, 1H), 8.29 (s, 1H), 7.82 (t, J = 2.2 Hz, 2H), 7.31 (s, 2H), 6.29 (t, J = 2.2 Hz, 2H). HRMS (ESI): m/z [M+H]+ calcd for C9H8N6: 201.0883; found: 201.0880. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0035-1560737
Synthesis and Cytotoxic Activity of Certain 9-Substituted-6 ... - MDPI (2020-09-24) To a solution of compound 1 (2.2 mmol) in anhydrous ethanol (25 mL), sodium thiomethoxide (2.5 mmol) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 2a (0.38 g, 75%) as a white solid. Mp 210–212 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.85 (t, J = 2.2 Hz, 2H), 6.32 (t, J = 2.2 Hz, 2H), 2.68 (s, 3H). HRMS (ESI): m/z [M+H]+ calcd for C10H9N5S: 232.0651; found: 232.0650. https://www.mdpi.com/1420-3049/25/19/4383/pdf
Synthesis and properties of 6-aryl-9-H-purines - Shodhganga (2013-03-28) 1H NMR (DMSO-d6) δ 13.5 (s, 1H, NH), 8.4 (s, 1H, C2-H), 8.8 (s, 1H,. C8-H), 7.0-7.8 (m, 5H, Ar-H). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 129.0, 128.0,. 127.0, 126.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C11H8N4S: C, 57.89; H, 3.51; N, 24.56; S, 14.04. Found: C,. 57.82; H, 3.46; N, 24.49; S, 14.12. 4.3.1.2 6-Mercapto-9-methylpurine (102b). A mixture of 6-chloro-9-methylpurine (101b) (0.2 g, 1.18 mmol) and thiourea. (0.1 g, 1.3 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. Yield 0.16 g (81%). mp >300 °C (lit.11 >300 °C). 1H NMR (DMSO-d6) δ 13.2 (s, 1H, NH), 8.3 (s, 1H, C2-H), 8.7 (s, 1H,. C8-H), 3.8 (s, 3H, N-CH3). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 132.0, 44.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C6H6N4S: C, 43.37; H, 3.61; N, 33.73; S, 19.28. Found: C,. 43.31; H, 3.57; N, 33.68; S, 19.34. 4.3.1.3 6-Mercapto-9-benzylpurine (102c). A mixture of 6-chloro-9-benzylpurine (101c) (0.2 g, 0.81 mmol) and thiourea. (0.07 g, 0.9 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. https://shodhganga.inflibnet.ac.in/bitstream/10603/7758/11/11_chapter%204.pdf
Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-2006-960249
Synthesis and characterization of novel 9-substituted-N -alkoxy-6 ... (2016-01-01) To a solution of 6-chloro-9-(pyrrol-1-yl)-9H-purine (9) (0.50 g, 2.2 mmol) in anhydrous ethanol (25 mL) was added concentrated aqueous ammonia (2 mL). The mixture was stirred at 100 °C in a sealed tube for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 10 (0.32 g, 70%) as a white solid. Mp 200–202 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.36 (s, 1H), 8.29 (s, 1H), 7.82 (t, J = 2.2 Hz, 2H), 7.31 (s, 2H), 6.29 (t, J = 2.2 Hz, 2H). HRMS (ESI): m/z [M+H]+ calcd for C9H8N6: 201.0883; found: 201.0880. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0035-1560737
Synthesis and Cytotoxic Activity of Certain 9-Substituted-6 ... - MDPI (2020-09-24) To a solution of compound 1 (2.2 mmol) in anhydrous ethanol (25 mL), sodium thiomethoxide (2.5 mmol) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 2a (0.38 g, 75%) as a white solid. Mp 210–212 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.85 (t, J = 2.2 Hz, 2H), 6.32 (t, J = 2.2 Hz, 2H), 2.68 (s, 3H). HRMS (ESI): m/z [M+H]+ calcd for C10H9N5S: 232.0651; found: 232.0650. https://www.mdpi.com/1420-3049/25/19/4383/pdf
Synthesis and properties of 6-aryl-9-H-purines - Shodhganga (2013-03-28) 1H NMR (DMSO-d6) δ 13.5 (s, 1H, NH), 8.4 (s, 1H, C2-H), 8.8 (s, 1H,. C8-H), 7.0-7.8 (m, 5H, Ar-H). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 129.0, 128.0,. 127.0, 126.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C11H8N4S: C, 57.89; H, 3.51; N, 24.56; S, 14.04. Found: C,. 57.82; H, 3.46; N, 24.49; S, 14.12. 4.3.1.2 6-Mercapto-9-methylpurine (102b). A mixture of 6-chloro-9-methylpurine (101b) (0.2 g, 1.18 mmol) and thiourea. (0.1 g, 1.3 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. Yield 0.16 g (81%). mp >300 °C (lit.11 >300 °C). 1H NMR (DMSO-d6) δ 13.2 (s, 1H, NH), 8.3 (s, 1H, C2-H), 8.7 (s, 1H,. C8-H), 3.8 (s, 3H, N-CH3). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 132.0, 44.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C6H6N4S: C, 43.37; H, 3.61; N, 33.73; S, 19.28. Found: C,. 43.31; H, 3.57; N, 33.68; S, 19.34. 4.3.1.3 6-Mercapto-9-benzylpurine (102c). A mixture of 6-chloro-9-benzylpurine (101c) (0.2 g, 0.81 mmol) and thiourea. (0.07 g, 0.9 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. https://shodhganga.inflibnet.ac.in/bitstream/10603/7758/11/11_chapter%204.pdf
Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-2006-960249
Synthesis and characterization of novel 9-substituted-N -alkoxy-6 ... (2016-01-01) To a solution of 6-chloro-9-(pyrrol-1-yl)-9H-purine (9) (0.50 g, 2.2 mmol) in anhydrous ethanol (25 mL) was added concentrated aqueous ammonia (2 mL). The mixture was stirred at 100 °C in a sealed tube for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 10 (0.32 g, 70%) as a white solid. Mp 200–202 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.36 (s, 1H), 8.29 (s, 1H), 7.82 (t, J = 2.2 Hz, 2H), 7.31 (s, 2H), 6.29 (t, J = 2.2 Hz, 2H). HRMS (ESI): m/z [M+H]+ calcd for C9H8N6: 201.0883; found: 201.0880. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0035-1560737
Synthesis and Cytotoxic Activity of Certain 9-Substituted-6 ... - MDPI (2020-09-24) To a solution of compound 1 (2.2 mmol) in anhydrous ethanol (25 mL), sodium thiomethoxide (2.5 mmol) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (dichloromethane/methanol, 9:1) to give compound 2a (0.38 g, 75%) as a white solid. Mp 210–212 °C. 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H), 8.58 (s, 1H), 7.85 (t, J = 2.2 Hz, 2H), 6.32 (t, J = 2.2 Hz, 2H), 2.68 (s, 3H). HRMS (ESI): m/z [M+H]+ calcd for C10H9N5S: 232.0651; found: 232.0650. https://www.mdpi.com/1420-3049/25/19/4383/pdf
Synthesis and properties of 6-aryl-9-H-purines - Shodhganga (2013-03-28) 1H NMR (DMSO-d6) δ 13.5 (s, 1H, NH), 8.4 (s, 1H, C2-H), 8.8 (s, 1H,. C8-H), 7.0-7.8 (m, 5H, Ar-H). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 129.0, 128.0,. 127.0, 126.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C11H8N4S: C, 57.89; H, 3.51; N, 24.56; S, 14.04. Found: C,. 57.82; H, 3.46; N, 24.49; S, 14.12. 4.3.1.2 6-Mercapto-9-methylpurine (102b). A mixture of 6-chloro-9-methylpurine (101b) (0.2 g, 1.18 mmol) and thiourea. (0.1 g, 1.3 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. Yield 0.16 g (81%). mp >300 °C (lit.11 >300 °C). 1H NMR (DMSO-d6) δ 13.2 (s, 1H, NH), 8.3 (s, 1H, C2-H), 8.7 (s, 1H,. C8-H), 3.8 (s, 3H, N-CH3). 13C NMR (DMSO-d6) δ 176.0 (C=S), 152.0, 148.0, 144.0, 132.0, 44.0. IR (KBr) νmax 3420, 3050, 1600, 1560, 1480, 1440, 1380, 1220,. 1160, 1080, 980, 840, 750, 680 cm-1. Anal. Calcd for C6H6N4S: C, 43.37; H, 3.61; N, 33.73; S, 19.28. Found: C,. 43.31; H, 3.57; N, 33.68; S, 19.34. 4.3.1.3 6-Mercapto-9-benzylpurine (102c). A mixture of 6-chloro-9-benzylpurine (101c) (0.2 g, 0.81 mmol) and thiourea. (0.07 g, 0.9 mmol) in ethanol (10 mL) was refluxed for 2 h. After cooling, the. solid was filtered, washed with water and ethanol and dried. https://shodhganga.inflibnet.ac.in/bitstream/10603/7758/11/11_chapter%204.pdf
Synthesis and Antiviral Activity of 9-(Pyrrol-1-yl)- and 9-(Indol-1-yl ... (1991-05-01) The reaction of 6-chloro-9-(pyrrol-1-yl)purine (3) and 6-chloro-9-(indol-1-yl)purine (4) with various nucleophiles afforded the corresponding 6-substituted-9-(pyrrol-1-yl)purines (5a-g) and 6-substituted-9-(indol-1-yl)purines (6a-f). The antiviral activity of these compounds was evaluated. Among them, 6-amino-9-(pyrrol-1-yl)purine (5a) and 6-amino-9-(indol-1-yl)purine (6a) showed a moderate anti-HSV-1 activity. https://www.thieme-connect.com/products/ejournals/html/10.1055/s-2006-960249
Synthesis and characterization of novel 9-substituted-N -alkoxy-6 ... (2016-01-01) To a solution of
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 9-pyrrol-1-yl-3H-purine-6-thione, methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) would be employed to investigate its electronic structure and reactivity. aip.org
A primary focus of such calculations would be the determination of the most stable tautomeric form. Like its parent compound, 6-thiopurine, this compound can exist in thione and thiol forms. Computational studies on 6-thiopurine have shown that the thione form is generally more stable. aip.orgnih.gov Similar calculations for the title compound would involve geometry optimization of all possible tautomers, followed by the calculation of their relative energies to predict the dominant species in the gas phase and in solution.
The electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO), would also be calculated. These parameters are crucial for predicting the molecule's reactivity. For instance, the MEP can identify regions susceptible to electrophilic and nucleophilic attack, while the HOMO-LUMO gap provides an indication of the molecule's chemical stability and reactivity.
Vibrational frequency calculations would also be performed to predict the infrared (IR) and Raman spectra of the molecule. aip.org This theoretical data would be invaluable for the interpretation of experimental spectroscopic results, helping to confirm the synthesized structure. aip.org
Table 1: Representative Quantum Chemical Calculation Methods for Thiopurine Analogs
| Calculation Type | Method | Basis Set | Typical Application |
| Geometry Optimization | DFT (e.g., B3LYP) | 6-311++G(d,p) | Finding the most stable molecular structure. |
| Relative Energy Calculation | MP2, CCSD(T) | aug-cc-pVTZ | Determining the relative stability of tautomers and conformers. aip.org |
| Electronic Properties | DFT (e.g., B3LYP) | 6-311++G(d,p) | Calculating MEP, HOMO-LUMO energies, and atomic charges. |
| Vibrational Frequencies | DFT (e.g., B3LYP) | 6-311++G(d,p) | Predicting IR and Raman spectra. aip.org |
This table presents methods commonly used for thiopurines and is representative of the approach that would be taken for this compound.
Molecular Docking and Binding Mode Analysis with Target Biomolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies would be crucial to identify potential biological targets and to understand the structural basis of its activity.
Given that many purine (B94841) analogs exhibit anticancer and antiviral properties, potential targets for docking studies could include enzymes involved in nucleotide metabolism, protein kinases, or viral proteases. nih.govnih.gov For example, studies on 6-mercaptopurine (B1684380) have explored its binding to the papain-like protease of MERS-CoV. nih.gov In such a study involving this compound, the crystal structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB).
The docking process would involve preparing the protein structure (e.g., by removing water molecules and adding hydrogen atoms) and generating a 3D conformation of the ligand. A docking algorithm would then be used to explore various possible binding poses of the ligand within the active site of the protein, scoring them based on a force field that estimates the binding affinity.
The results would be analyzed to identify the most favorable binding mode, characterized by a low binding energy and favorable intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the pyrrole (B145914) or purine rings and aromatic residues in the protein's active site. nih.gov
Table 2: Representative Molecular Docking Results for a Thiopurine Analog
| Target Protein | Ligand | Docking Score | Binding Energy (kcal/mol) | Key Interacting Residues |
| MERS-CoV PLpro | 6-Mercaptopurine | 15.1 | -18.4 | Asn109, Gly277, His278 |
Data from a study on 6-mercaptopurine docking with MERS-CoV PLpro, illustrating the type of information that would be sought for this compound. nih.gov
Conformational Analysis and Energy Landscape Exploration
The biological activity of a molecule is often dependent on its three-dimensional shape. Conformational analysis of this compound would be performed to understand its flexibility and the accessible conformations. u-szeged.hu The key degree of freedom in this molecule is the rotation around the single bond connecting the pyrrole ring to the N9 atom of the purine core.
By systematically rotating this dihedral angle and calculating the energy at each step, a potential energy surface can be generated. aip.org This would reveal the low-energy conformations (conformers) and the energy barriers between them. Such studies have been performed on other N9-substituted purines to understand their structural preferences. u-szeged.hu
The results of the conformational analysis are crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. The global minimum energy conformation and other low-energy conformers would be used as starting structures for molecular docking studies to ensure a thorough exploration of possible binding modes.
Quantitative Structure-Property Relationship (QSPR) Studies, including pKa Estimation
QSPR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties. For this compound, a key property to estimate would be its acidity constant (pKa), which influences its ionization state at physiological pH and thus its solubility, membrane permeability, and interaction with biological targets.
Computational methods can be used to predict pKa values. This often involves calculating the Gibbs free energy change for the deprotonation reaction in a solvent model. Various empirical and semi-empirical methods, as well as more rigorous quantum chemical calculations, can be employed. Studies on other purine derivatives have successfully used computational approaches to determine the pKa values associated with different ionizable groups in the purine ring system. rsc.orgresearchgate.net
By calculating the pKa, it would be possible to predict the relative populations of the neutral and ionized forms of this compound at a given pH, which is critical for understanding its pharmacokinetic and pharmacodynamic behavior.
Computational Prediction of Reaction Mechanisms and Pathway Analysis
Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent. Computational methods, particularly quantum mechanical/molecular mechanical (QM/MM) simulations, can be used to predict the mechanisms of metabolic reactions. nih.gov
Thiopurines are known to be metabolized by enzymes such as thiopurine S-methyltransferase (TPMT). nih.govnih.gov A computational study on this compound could investigate its potential interaction with and metabolism by TPMT. This would involve building a model of the enzyme-substrate complex and using QM/MM methods to simulate the enzymatic reaction, such as the transfer of a methyl group to the sulfur atom.
Despite a comprehensive search for scientific literature, no specific studies detailing the molecular and cellular mechanism of action for the chemical compound This compound were identified.
Research databases and scientific publications did not yield information regarding the in vitro identification and validation of its molecular targets, including enzyme inhibition kinetics, selectivity profiling against protein kinases, purine nucleoside phosphorylase, or the proteasome. Similarly, no data was found concerning its potential for receptor binding and allosteric modulation, specifically in relation to Toll-Like Receptors.
Furthermore, there is a lack of available research on the analysis of cellular pathway perturbations in research models. Consequently, information regarding its effects on cell proliferation and viability in various cell lines, its mechanisms of cell cycle modulation and arrest, and its capacity to induce programmed cell death (apoptosis) or autophagy is not present in the current body of scientific literature.
Therefore, the specific molecular and cellular actions of "this compound" remain uncharacterized in published scientific research.
Despite a comprehensive search of available scientific literature, there is currently insufficient public information to generate a detailed article on the molecular and cellular mechanism of action of the chemical compound “this compound”.
While general information on related classes of compounds like thiopurines, purine analogs, and pyrrolopyridine derivatives is available, extrapolating this information would not provide a scientifically accurate account of the specific compound , as subtle structural differences can lead to vastly different biological activities.
Therefore, to adhere to the principles of scientific accuracy and to focus solely on the requested compound, it is not possible to provide the requested article at this time. Further research and publication on the biological activities of "this compound" are required before a comprehensive and accurate summary of its molecular and cellular mechanisms can be compiled.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Correlation of Systematic Structural Modifications with In Vitro Activities
The biological activity of purine (B94841) analogs can be significantly altered by systematic modifications to their core structure. nih.gov Studies on related 6,9-disubstituted purine analogs have demonstrated that the nature of the substituents at both the C6 and N9 positions plays a pivotal role in their cytotoxic effects. nih.gov For instance, in a series of 6,9-disubstituted purines, variations in the substituent at the N9 position led to a wide range of cytotoxic activities against various cancer cell lines. nih.gov
This principle suggests that modifications to the pyrrol-1-yl group at the N9 position or the introduction of substituents on the purine ring of 9-pyrrol-1-yl-3H-purine-6-thione could lead to significant changes in its in vitro efficacy. The exploration of a diverse set of analogs with systematic structural changes is a common strategy to identify key structural features that govern potency and selectivity. oncodesign-services.com
The following table illustrates the impact of substituents on the in vitro cytotoxic activity of a series of 6,9-disubstituted purine analogs against the Huh7 liver cancer cell line, providing a framework for understanding potential modifications to this compound.
| Compound | N9-Substituent | C6-Substituent | IC50 (µM) on Huh7 cells |
| 12 | 4-Methylbenzyl | 4-(4-Trifluoromethylphenyl)piperazine | 0.08 |
| 22 | 4-Nitrobenzyl | 4-(4-Trifluoromethylphenyl)piperazine | 0.13 |
| 19 | 4-Methoxybenzyl | 4-(4-Trifluoromethylphenyl)piperazine | >50 |
Data sourced from a study on new 6,9-disubstituted purine analogs and their in vitro cytotoxic activity. nih.gov
Impact of the Pyrrol-1-yl Substituent at N9 on Molecular Interactions and Biological Outcomes
The substituent at the N9 position of the purine ring is critical in defining the molecule's interaction with biological targets. In purine isosteres, the nature of the substituent on the pyrrole (B145914) or pyrazole (B372694) nitrogen has been shown to be a determining factor for cytotoxic activity. nih.gov The pyrrol-1-yl group in this compound is a significant structural feature that influences its electronic properties and spatial conformation, which in turn affect its binding to target proteins.
The absence of substituents on the pyrrole nitrogen in some related compounds has been correlated with enhanced cytotoxic activity. nih.gov This suggests that the unsubstituted pyrrol-1-yl ring at the N9 position of the target compound may be favorable for its biological function. The planarity and aromaticity of the pyrrole ring can facilitate stacking interactions within the binding pockets of target enzymes or receptors, a common interaction mode for purine analogs.
Significance of the Thione Group at C6 for Receptor Binding and Efficacy
The presence of a thione group at the C6 position is a hallmark of thiopurines, a class of purine analogs with well-established therapeutic applications, such as 6-mercaptopurine (B1684380) and 6-thioguanine. nih.gov This sulfur substitution is crucial for their mechanism of action. Thiopurines often act as prodrugs that are metabolized to their active nucleotide forms. nih.gov These fraudulent nucleotides can then be incorporated into DNA and RNA, leading to cytotoxicity. nih.gov
The thione group at C6 in this compound is therefore expected to be a key determinant of its biological efficacy. It can influence the molecule's metabolic activation and its ability to interact with key enzymes involved in nucleotide metabolism. The replacement of the oxygen atom in the natural purine base hypoxanthine (B114508) with a sulfur atom to form 6-mercaptopurine was a foundational step in the development of purine antimetabolites. nih.gov
Influence of Additional Substituents on the Purine Ring System on In Vitro Efficacy
The introduction of additional substituents onto the purine ring system can further modulate the in vitro efficacy of purine analogs. Studies on purine isosteres have shown that the strategic placement of substituents can lead to potent and selective compounds. nih.gov For example, in a series of pyrrolopyridines, the type and position of substituents were critical for their antiproliferative activity. nih.gov
For this compound, the introduction of substituents at other available positions on the purine ring, such as C2 or C8, could fine-tune its biological activity. These modifications can alter the molecule's solubility, lipophilicity, and electronic distribution, thereby affecting its pharmacokinetic properties and target interactions. The systematic exploration of such substitutions is a key strategy in lead optimization. oncodesign-services.com
Computational Approaches to SAR/SMR Modeling and Predictive Analytics
Computational methods are increasingly used to accelerate drug discovery by modeling SAR and SMR, and by providing predictive analytics for novel compounds. oncodesign-services.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular modeling are employed to understand how a molecule's chemical structure relates to its biological activity. oncodesign-services.commdpi.com These computational tools can be applied to this compound and its analogs to predict their activity and guide the design of more potent derivatives.
Molecular docking studies, for instance, can simulate the binding of these compounds to potential biological targets, providing insights into the specific molecular interactions that are crucial for efficacy. mdpi.com QSAR models can be developed based on experimental data from a series of analogs to identify the physicochemical properties that are most important for their biological activity. mdpi.com These predictive models help in prioritizing the synthesis and testing of new compounds, making the drug discovery process more efficient. oncodesign-services.com
Advanced Research Applications and Methodologies Excluding Clinical Development
Development as Research Probes for Biological Systems
Purine (B94841) analogs are frequently developed into chemical probes to explore and manipulate protein functions within their native cellular environments. mskcc.org These probes are often created by modifying known bioactive scaffolds to introduce new functionalities, such as fluorescent tags, without compromising their binding affinity to the target protein. mskcc.org
The 9-pyrrol-1-yl-3H-purine-6-thione scaffold holds promise for the development of novel research probes. For instance, purine-based fluorescent probes have been successfully synthesized to study heat shock protein 90 (Hsp90), a key molecular chaperone involved in cancer. mskcc.org These probes are valuable tools for use in techniques like flow cytometry and fluorescence microscopy. mskcc.org Similarly, the structure of this compound could be chemically modified to incorporate fluorescent moieties. The pyrrole (B145914) ring, in particular, offers a potential site for the attachment of fluorophores. Moderate to significant structural modifications of nucleobases can lead to the generation of fluorescence, a property that can be harnessed for detection purposes. mdpi.com
Furthermore, purine derivatives have been identified as ligands for a variety of biological targets, including bromodomains, which are protein interaction modules implicated in gene regulation. mdpi.com The development of probes based on the this compound structure could facilitate the study of such targets through techniques like isothermal titration calorimetry to quantify binding affinities. mdpi.com By creating a "chemical toolbox" of such probes, researchers can systematically investigate specific biological questions related to purine-binding proteins and their roles in cellular processes. mskcc.org
Potential Utility in Material Science or Supramolecular Chemistry Research
The field of supramolecular chemistry explores the non-covalent interactions between molecules to create larger, organized structures. Purine derivatives are attractive building blocks for supramolecular assemblies due to their ability to form hydrogen bonds and engage in π-π stacking interactions. nih.govrsc.org These interactions are fundamental to the structure of DNA and RNA and can be exploited to design novel materials. nih.gov
The compound this compound possesses several features that suggest its potential utility in material science. The purine ring system, with its multiple nitrogen atoms, can act as both a hydrogen bond donor and acceptor. The thione group can also participate in hydrogen bonding and coordination with metal ions. The aromatic pyrrole ring can engage in π-stacking interactions with other aromatic systems.
Research has demonstrated that purine nucleobases can interact with metal-oxalato frameworks to form supramolecular architectures. rsc.org In some instances, the purine ligand directly binds to the metal ion, while in others, it is incorporated into the structure through hydrogen bonding. rsc.org The ability of purine-containing molecules to self-assemble has also been leveraged to create hydrogels and other soft biomaterials. nih.gov For example, nucleopeptides, which are peptides decorated with nucleobases, can self-assemble into supramolecular structures with potential applications in drug delivery. nih.gov By analogy, this compound could be explored as a component in the design of new functional materials with tailored properties.
Advanced Analytical Method Development for Research Sample Analysis
The quantification of thiopurine derivatives in biological samples is crucial for both clinical monitoring and research purposes. nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of thiopurine metabolites due to its high sensitivity and specificity. nih.govnih.govnih.gov
The development of a robust analytical method for this compound would be essential for its use in research. Such a method would likely be based on LC-MS/MS and would require careful optimization of several parameters, including:
Sample Preparation: Thiopurine metabolites are often present in complex biological matrices, such as red blood cells. nih.govnih.gov An efficient extraction procedure is necessary to isolate the analyte of interest and remove interfering substances. This may involve protein precipitation and solid-phase extraction. researchgate.net
Chromatographic Separation: Achieving good chromatographic resolution is key to separating the analyte from other components in the sample. nih.gov Reversed-phase chromatography with a suitable column, such as a C18 column, is commonly employed for the separation of thiopurines. nih.gov
Mass Spectrometric Detection: The use of multiple reaction monitoring (MRM) in tandem mass spectrometry provides high selectivity and sensitivity for quantification. nih.gov This involves selecting specific precursor-to-product ion transitions for the analyte and an internal standard. nih.gov
The stability of the analyte during sample collection, storage, and processing is also a critical consideration. nih.gov For instance, studies on other thiopurine metabolites have shown that their concentrations can change depending on the storage temperature and duration. nih.gov Therefore, a thorough validation of the analytical method for this compound would be required to ensure the accuracy and reliability of the results.
Table 1: Key Parameters in the Development of an LC-MS/MS Method for Thiopurine Analysis
| Parameter | Description | Common Approaches |
| Sample Matrix | The biological fluid or tissue in which the analyte is measured. | Red blood cells, plasma, urine |
| Extraction | The process of isolating the analyte from the sample matrix. | Protein precipitation, liquid-liquid extraction, solid-phase extraction |
| Chromatography | The technique used to separate the analyte from other components. | Reversed-phase liquid chromatography (RPLC) with a C18 column |
| Mobile Phase | The solvent system used to carry the sample through the column. | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Ionization | The process of creating ions from the analyte for mass spectrometric detection. | Electrospray ionization (ESI) |
| Detection | The technique used to identify and quantify the analyte. | Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode |
| Internal Standard | A compound with similar properties to the analyte that is added to the sample to correct for variations in the analytical process. | A stable isotope-labeled version of the analyte or a structurally similar compound |
This table is generated based on information from multiple sources. nih.govnih.govresearchgate.net
Integration with Omics Technologies for Systems-Level Mechanistic Understanding
Omics technologies, such as proteomics and metabolomics, provide a global view of the molecular changes that occur in a biological system in response to a perturbation, such as treatment with a compound. mdpi.commdpi.commanchester.ac.uk Integrating these technologies can provide a systems-level understanding of the mechanism of action of a compound and can help to identify biomarkers of its effects. nih.govmdpi.com
The study of this compound could be greatly enhanced by the application of omics technologies. For example, metabolomics could be used to investigate how the compound alters purine metabolism and other related pathways. mdpi.comcreative-proteomics.com Purine metabolism is a complex network of interconnected reactions, and its dysregulation is associated with various diseases. nih.govnih.gov By measuring the levels of different purine metabolites, such as ATP, ADP, AMP, and uric acid, researchers could gain insights into the specific enzymes or pathways that are affected by this compound. creative-proteomics.com
Proteomics, on the other hand, could be used to identify the protein targets of this compound and to characterize the downstream signaling pathways that are modulated by the compound. mdpi.comnih.govmdpi.com This could involve techniques such as affinity chromatography to pull down binding partners of the compound, followed by mass spectrometry to identify the proteins.
The integration of proteomics and metabolomics data can provide a more complete picture of the biological effects of this compound. nih.gov For instance, if metabolomics analysis reveals an accumulation of a particular metabolite, proteomics could be used to determine if this is due to a change in the expression or activity of the enzyme that metabolizes it. This integrated approach can help to build comprehensive models of the compound's mechanism of action and to identify potential biomarkers for its activity. mdpi.com The NUDIX hydrolase NUDT5, for example, has been identified as a key modulator of purine nucleotide metabolism and thiopurine pharmacology through such systems-level approaches. jci.org
Future Directions and Emerging Research Avenues for 9 Pyrrol 1 Yl 6 Thiopurine Derivatives
Exploration of Novel Purine (B94841) and Thiopurine Architectures with Enhanced Research Utility
The foundational purine and thiopurine scaffolds are ripe for innovative structural modifications aimed at creating derivatives with improved properties for research applications. The synthesis of a diverse library of analogs based on the 9-pyrrol-1-yl-3H-purine-6-thione core is a critical first step. Variations in the pyrrole (B145914) ring, such as the introduction of different substituents, could significantly influence the compound's steric and electronic properties, potentially leading to altered biological activity.
Furthermore, the exploration of bioisosteric replacements for the pyrrole moiety could yield novel compounds with unique pharmacological profiles. For instance, the synthesis of derivatives where the pyrrole is replaced with other five-membered aromatic heterocycles, such as pyrazole (B372694) or imidazole (B134444), could lead to compounds with altered hydrogen bonding capabilities and metabolic stability. The synthesis of 9-(substituted amino)-6-(methylthio)-9H-purines, including a related 9-pyrrolidin-1-yl derivative, has been reported, providing a potential synthetic pathway for generating a variety of analogs. nih.gov
A key objective in designing these novel architectures is to enhance their utility as research tools. This includes developing derivatives with fluorescent tags or photoreactive groups to facilitate the study of their interactions with biological targets. Such "probe" molecules are invaluable for target identification and validation studies.
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. For 9-pyrrol-1-yl-6-thiopurine derivatives, these computational tools can be leveraged to accelerate the discovery of new analogs with desired properties.
By constructing quantitative structure-activity relationship (QSAR) models based on a training set of synthesized and tested derivatives, machine learning algorithms can predict the biological activity of virtual compounds. This in silico screening approach allows for the prioritization of a smaller, more promising set of molecules for chemical synthesis and biological evaluation, thereby saving significant time and resources.
Furthermore, generative AI models can be employed to design entirely new molecular architectures based on the 9-pyrrol-1-yl-6-thiopurine scaffold. These models can learn the underlying chemical patterns from existing active molecules and propose novel structures that are likely to exhibit similar or improved biological activity. This de novo design approach has the potential to uncover truly innovative chemical entities that might not be conceived through traditional medicinal chemistry strategies.
Investigating Multi-Target Modulation by Designed Analogs
A growing paradigm in drug discovery is the development of compounds that can modulate multiple biological targets simultaneously. This multi-target approach can lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance. Thiopurine analogs, in general, are known to interact with multiple enzymes and cellular pathways. nih.govmdpi.com
For 9-pyrrol-1-yl-6-thiopurine derivatives, a systematic investigation into their potential for multi-target modulation is a crucial future direction. This would involve screening these compounds against a broad panel of enzymes and receptors known to be involved in various disease pathways. For example, given the known anticancer and immunomodulatory effects of other thiopurines, it would be pertinent to investigate the activity of these novel derivatives against key targets in cancer cell proliferation and immune signaling cascades.
Role in Chemical Genetics and Drug Discovery Tool Development
Chemical genetics utilizes small molecules to perturb protein function in a manner analogous to traditional genetic techniques, offering temporal and reversible control over biological processes. 9-Pyrrol-1-yl-6-thiopurine derivatives with specific and potent biological activities could serve as valuable tools for chemical genetics research.
By identifying derivatives that selectively inhibit a particular enzyme or block a specific signaling pathway, researchers can use these compounds to dissect complex biological circuits and elucidate the functions of individual proteins in a cellular context. The development of a "toolbox" of such chemical probes derived from the 9-pyrrol-1-yl-6-thiopurine scaffold would be a significant contribution to the broader scientific community.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
